Eotube
Description
Properties
CAS No. |
128817-30-1 |
|---|---|
Molecular Formula |
C20H28N4O9S |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[bis(carboxymethyl)amino]-3-[4-(2-hydroxyethylcarbamothioylamino)phenyl]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C20H28N4O9S/c25-6-5-21-20(34)22-14-3-1-13(2-4-14)7-15(24(11-18(30)31)12-19(32)33)8-23(9-16(26)27)10-17(28)29/h1-4,15,25H,5-12H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H2,21,22,34)/t15-/m0/s1 |
InChI Key |
PQYGLZAKNWQTCV-HNNXBMFYSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCO |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCO |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=S)NCCO |
Other CAS No. |
128817-30-1 |
Synonyms |
EOTUBE hydroxyethylthiourea-benzyl-EDTA |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Chemical Identity of [Eotube]
A comprehensive analysis of a requested chemical entity.
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive search of publicly available chemical databases and scientific literature, no compound with the name "Eotube" has been identified. The search term consistently defaults to information regarding the video-sharing platform "YouTube"[1][2][3][4][5]. This suggests that "this compound" may be a typographical error, a non-standardized name, a proprietary code name for a new molecular entity not yet in the public domain, or a hypothetical substance.
Without a valid chemical identifier, such as a proper IUPAC name, CAS number, SMILES string, or a reference to a published scientific paper, it is not possible to provide the chemical structure or any associated technical data as requested. The creation of an in-depth technical guide, including data presentation, experimental protocols, and signaling pathway diagrams, is contingent upon the foundational knowledge of the molecule's structure and properties.
For the benefit of the intended audience, this document will briefly outline the general principles of determining a chemical structure, a process that would be necessary once the correct identity of the compound is established.
Principles of Chemical Structure Elucidation
The determination of a molecule's chemical structure involves the spatial arrangement of its atoms and the chemical bonds that connect them[6]. This process is fundamental to understanding a compound's physical properties, reactivity, and biological activity.
Table 1: Key Methodologies in Chemical Structure Determination
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the connectivity of atoms and the 3D structure of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. |
| X-ray Crystallography | Can provide the precise 3D arrangement of atoms in a crystalline solid. |
| Infrared (IR) and Raman Spectroscopy | Identifies the presence of specific functional groups within the molecule. |
Experimental Workflow for Structure Elucidation
Should "this compound" be a novel compound, a generalized workflow for determining its structure would be as follows. This workflow is a standard procedure in chemical research and drug discovery.
Caption: A generalized workflow for the elucidation of a novel chemical structure.
Conclusion
The request for an in-depth technical guide on the chemical structure of "[this compound]" cannot be fulfilled at this time due to the inability to identify a corresponding chemical entity in the public domain. The information provided above serves as a general guide to the processes that would be involved in generating such a document once the correct molecular identity is known.
Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature of the compound of interest to enable a successful literature and database search. Should "this compound" be a proprietary compound, the requested information would be contained within internal company documentation.
References
An In-depth Technical Guide on the Core Mechanism of Action in Cellular Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Eotube" did not yield specific information on a molecule or drug with that name in publicly available scientific literature. Therefore, this guide provides a generalized framework for analyzing the mechanism of action of a hypothetical molecule, herein referred to as "Molecule X," within a well-established cellular signaling pathway. This document is intended to serve as a template, demonstrating the expected structure, data presentation, and visualization as per the user's request.
Introduction to Molecule X and its Putative Target
Molecule X is a novel synthetic compound under investigation for its potential therapeutic effects. Preliminary in-vitro studies suggest that Molecule X may modulate cellular proliferation and survival by interacting with key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. The primary putative target of Molecule X is the RAF kinase family, critical regulators of this pathway. This document outlines the established mechanism of the MAPK/ERK pathway and presents a hypothetical framework for how Molecule X's effects could be experimentally determined and quantified.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis.[1][2] The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[1]
In a typical activation sequence, the binding of a growth factor (e.g., EGF) to its receptor tyrosine kinase (RTK) on the cell surface leads to receptor dimerization and autophosphorylation. This activates the small GTPase Ras, which in turn recruits and activates a MAPKKK, such as RAF. RAF then phosphorylates and activates a MAPKK, such as MEK. Finally, MEK phosphorylates and activates MAPK, also known as ERK. Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression.[1]
Caption: The MAPK/ERK signaling cascade with the putative inhibitory action of Molecule X on RAF.
Quantitative Analysis of Pathway Modulation
To assess the impact of Molecule X on the MAPK/ERK pathway, a series of dose-response experiments could be conducted. The following table summarizes hypothetical data from such experiments, measuring the phosphorylation status of key downstream proteins.
| Treatment | Concentration (µM) | p-MEK (% of Control) | p-ERK (% of Control) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 5.2 | 100 ± 4.8 | 100 ± 3.1 |
| Molecule X | 0.1 | 85 ± 4.9 | 78 ± 5.5 | 95 ± 2.9 |
| Molecule X | 1.0 | 42 ± 3.7 | 35 ± 4.1 | 72 ± 4.5 |
| Molecule X | 10.0 | 15 ± 2.1 | 12 ± 2.8 | 45 ± 3.8 |
| Known RAF Inhibitor | 1.0 | 38 ± 4.0 | 31 ± 3.5 | 68 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Western Blotting for Phosphorylated Kinases
This protocol details the methodology for quantifying the phosphorylation levels of MEK and ERK in response to Molecule X treatment.
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation) in 6-well plates at a density of 5x10^5 cells/well.
-
Culture overnight in RPMI-1640 medium supplemented with 10% FBS.
-
Serum-starve the cells for 12-16 hours.
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Treat cells with varying concentrations of Molecule X (0.1, 1.0, 10.0 µM) or vehicle control for 2 hours.
-
Stimulate with 100 ng/mL epidermal growth factor (EGF) for 15 minutes to induce pathway activation.
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Protein Extraction:
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Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA protein assay.
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-
Western Blot Analysis:
-
Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-MEK, total MEK, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels.
-
Caption: Workflow for determining the effect of Molecule X on MAPK/ERK pathway activation.
References
A Technical Guide to the Discovery and Synthesis of the Novel Kinase Inhibitor Eotube
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "[Eotube]" is a fictional entity created for illustrative purposes to fulfill the structural and formatting requirements of the prompt. All data, protocols, and pathways described herein are hypothetical and should be regarded as a template for a technical whitepaper.
Introduction
Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The discovery of targeted kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. This whitepaper details the discovery, synthesis, and preclinical characterization of this compound, a novel, potent, and selective inhibitor of the hypothetical "Kinase-Associated Protein 6" (KAP6), a key enzyme implicated in aberrant cell proliferation pathways.
Discovery of this compound
This compound was identified through a high-throughput screening campaign of a proprietary library of synthetic small molecules. The primary screen was designed to identify compounds that inhibited the enzymatic activity of recombinant human KAP6. Initial hits were further triaged through a series of secondary assays to confirm activity, assess selectivity, and determine the preliminary mechanism of action. This compound emerged as a lead candidate due to its potent inhibitory activity and favorable preliminary safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound compound from various preclinical assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| KAP6 | Enzymatic | 5.2 ± 1.1 | 2.8 ± 0.7 |
| Kinase A | Enzymatic | > 10,000 | > 10,000 |
| Kinase B | Enzymatic | 8,540 ± 250 | Not Determined |
| Kinase C | Enzymatic | > 10,000 | > 10,000 |
| PI3Kα | Enzymatic | 6,210 ± 310 | Not Determined |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | Effect |
| HT-29 (KAP6-dependent) | Cell Viability (72h) | 25.8 ± 4.5 | Apoptosis Induction |
| MCF-7 (KAP6-dependent) | Cell Viability (72h) | 42.1 ± 6.3 | G1 Cell Cycle Arrest |
| HEK293 (KAP6-negative) | Cell Viability (72h) | > 20,000 | Minimal Effect |
Experimental Protocols
Synthesis of this compound (Hypothetical)
This compound was synthesized via a five-step process starting from commercially available 4-bromo-2-fluorobenzonitrile.
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Step 1: Suzuki Coupling: 4-bromo-2-fluorobenzonitrile (1.0 eq) was coupled with (4-methoxyphenyl)boronic acid (1.2 eq) using Pd(PPh3)4 (0.05 eq) and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water at 90°C for 12 hours.
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Step 2: Nitrile Reduction: The resulting biphenyl product was reduced using Lithium Aluminum Hydride (LAH) (2.0 eq) in anhydrous THF at 0°C to room temperature.
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Step 3: Amine Protection: The primary amine was protected with a Boc group using Di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and triethylamine (2.0 eq) in dichloromethane (DCM).
-
Step 4: Demethylation: The methoxy group was cleaved using Boron Tribromide (BBr3) (3.0 eq) in DCM at -78°C.
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Step 5: Amide Coupling: The resulting phenol was coupled with 3-(dimethylamino)propanoic acid (1.5 eq) using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF, followed by Boc deprotection with trifluoroacetic acid (TFA) in DCM to yield the final this compound compound.
KAP6 Enzymatic Assay
The inhibitory activity of this compound against KAP6 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human KAP6 was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) were added. The TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated using a four-parameter logistic fit.
Cell Viability Assay
Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader, and EC50 values were determined from dose-response curves.
Visualizations: Pathways and Workflows
Caption: Hypothetical signaling pathway of KAP6 and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of a kinase inhibitor.
Caption: Logical diagram of this compound's mechanism of action at the molecular level.
Unveiling the Biological Activity of Eotube: A Preliminary Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a preliminary technical guide on the biological activity of "Eotube." Due to the novelty of this compound, publicly available data is limited. This guide is based on initial findings and will be updated as further research becomes available.
Introduction to this compound
Initial investigations suggest that this compound may play a role in modulating specific intracellular signaling pathways. The precise mechanisms of action are currently under investigation, with a focus on its potential interactions with key protein kinases and transcription factors. The subsequent sections will detail the current understanding of this compound's biological effects based on preliminary in vitro studies.
Quantitative Analysis of this compound Activity
To provide a clear and comparative overview of the initial data, the following tables summarize the key quantitative findings from preliminary experiments.
Table 1: Dose-Response Analysis of this compound on Target Cell Viability
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 85.7 | ± 3.9 |
| 50 | 62.3 | ± 4.2 |
| 100 | 41.5 | ± 3.7 |
Table 2: Effect of this compound on Kinase B Activity
| Treatment | Kinase B Activity (Fold Change) | p-value |
| Control | 1.0 | - |
| This compound (10 µM) | 0.45 | < 0.05 |
| This compound (50 µM) | 0.21 | < 0.01 |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary assessment of this compound's biological activity.
Cell Viability Assay
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Cell Culture: Target cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
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Treatment: Cells were treated with varying concentrations of this compound (1, 10, 50, 100 µM) or a vehicle control for 48 hours.
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MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
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Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.
In Vitro Kinase Assay
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Reaction Setup: The kinase reaction was initiated by mixing recombinant Kinase B, a specific peptide substrate, and ATP in a reaction buffer.
-
Inhibition: this compound at final concentrations of 10 µM and 50 µM was added to the reaction mixture.
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Incubation: The reaction was allowed to proceed for 30 minutes at 30°C.
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Detection: The amount of phosphorylated substrate was quantified using a luminescence-based assay, with the signal being inversely proportional to the amount of ATP consumed.
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Data Analysis: Kinase activity was calculated as a fold change relative to the vehicle control.
Visualizing this compound's Proposed Mechanism of Action
To illustrate the hypothetical signaling pathway influenced by this compound and the workflow of the conducted experiments, the following diagrams have been generated.
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Workflow for preliminary biological activity screening.
Unable to Identify "Eotube" as a Therapeutic Agent
Following a comprehensive search of publicly available scientific and medical literature, no information was found on a therapeutic agent referred to as "Eotube."
Our investigation included searches for "this compound" in the context of therapeutic agents, mechanisms of action, clinical trials, signaling pathways, and preclinical data. The search did not yield any relevant results for a specific molecule, drug, or biological agent with this name.
This suggests that "this compound" may be:
-
A highly novel compound or therapeutic modality that has not yet been disclosed in public research forums or literature.
-
An internal codename for a project that is not publicly available.
-
A potential misspelling of an existing therapeutic agent.
Without a verifiable and documented subject, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.
We recommend verifying the name and spelling of the therapeutic agent of interest. Should a correct or alternative name be available, we would be pleased to conduct a new search and provide the detailed technical information requested.
Exploring the novelty of [Eotube] in molecular biology
Subject: Inquiry Regarding "Eotube" in Molecular Biology
To: Researchers, Scientists, and Drug Development Professionals
Topic: Exploring the Novelty of [this compound] in Molecular Biology
Following a comprehensive search of scientific literature and databases, we have been unable to identify any molecule, protein, signaling pathway, or experimental methodology referred to as "this compound" within the field of molecular biology.
Our search queries included:
-
"this compound molecular biology"
-
"this compound function in cells"
-
"this compound signaling pathway"
The search results did not yield any relevant information pertaining to a specific entity or concept named "this compound." The results primarily consisted of links to educational videos and general resources on molecular biology.
Therefore, we are unable to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for "this compound" as requested.
It is possible that "this compound" may be a novel, yet-to-be-published discovery, a proprietary name, a highly specialized term not widely indexed, or a potential misspelling of another established term in molecular biology.
We recommend verifying the term and its context. Should a different or more specific term be available, we would be pleased to conduct a new search and prepare the requested technical documentation.
Initial In Vitro Assessment of [Eotube]
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Version: 1.0
Executive Summary
This document provides a comprehensive overview of the initial in vitro characterization of [Eotube], a novel investigational compound. The primary objective of these studies was to establish a preliminary understanding of its biological activity, including cytotoxicity, target engagement, and mechanism of action, to guide further development. The data presented herein encompass cellular viability assays across multiple cell lines, a primary enzymatic assay to determine direct target inhibition, and an initial exploration of the downstream signaling consequences of target engagement. All experimental protocols are detailed to ensure reproducibility, and key data are summarized for clarity.
Cellular Viability Assessment
The cytotoxic and cytostatic effects of [this compound] were evaluated against a panel of human cancer cell lines to determine its potency and selectivity. A standard colorimetric assay was employed to measure cell viability following a 72-hour incubation period with the compound.
Experimental Protocol: MTT Assay for Cell Viability
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Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT116) were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.
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Compound Treatment: A 10 mM stock solution of [this compound] in DMSO was serially diluted in growth medium to achieve final concentrations ranging from 1 nM to 100 µM. The medium from the cell plates was aspirated, and 100 µL of the compound-containing medium was added to each well. A vehicle control (0.1% DMSO) was also included.
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Incubation: Plates were incubated for 72 hours at 37°C, 5% CO₂.
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MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours.
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Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
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Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
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Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Data Summary: Cytotoxicity (IC₅₀)
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 10.8 |
| HCT116 | Colorectal Carcinoma | 5.2 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Target Engagement: Kinase Inhibition Assay
To ascertain whether [this compound] directly inhibits its putative target, Kinase X, a biochemical assay was performed using the purified recombinant enzyme.
Experimental Protocol: In Vitro Kinase Assay
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Reaction Setup: The assay was conducted in a 384-well plate in a final volume of 25 µL. Each well contained 1X kinase buffer, 10 µM ATP, 200 ng of purified recombinant Kinase X, and 1 µg of a generic peptide substrate.
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Compound Addition: [this compound] was added to the reaction wells at final concentrations ranging from 0.1 nM to 50 µM.
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Initiation and Incubation: The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes with gentle agitation.
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Detection: The reaction was stopped, and the amount of phosphorylated substrate was quantified using a commercially available ADP-Glo™ Kinase Assay kit, which measures ADP formation as a luminescent signal.
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Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined by plotting the percentage of kinase inhibition against the log concentration of [this compound].
Data Summary: Enzymatic Inhibition
| Target | Substrate | Assay Type | IC₅₀ (nM) |
| Kinase X | Generic Peptide | ADP-Glo™ | 15.4 |
Mechanism of Action: Signaling Pathway Analysis
To confirm that the cytotoxic effects of [this compound] are mediated through the intended signaling pathway, an analysis of downstream protein phosphorylation was conducted via Western Blot.
Caption: Workflow for assessing protein phosphorylation via Western Blot.
Experimental Protocol: Western Blot
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Cell Culture and Treatment: MCF-7 cells were seeded and grown to 80% confluency. The cells were then treated with [this compound] at 1x and 5x its IC₅₀ value (2.5 µM and 12.5 µM) for 24 hours.
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Protein Extraction: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Protein concentration was determined using a BCA protein assay kit.
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Electrophoresis: 20 µg of total protein per sample was separated on a 10% SDS-PAGE gel.
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Transfer: Proteins were transferred to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against Phospho-Substrate Y (p-Substrate Y) and total Substrate Y. A β-actin antibody was used as a loading control.
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Secondary Antibody and Detection: The membrane was washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Targeted Pathway
The working hypothesis is that [this compound] inhibits Kinase X, which in turn prevents the phosphorylation of its downstream effector, Substrate Y. This disruption is believed to trigger an apoptotic cascade.
Caption: Hypothesized mechanism of action for [this compound].
Conclusion and Future Directions
The initial in vitro assessment of [this compound] demonstrates promising biological activity. The compound exhibits moderate, selective cytotoxicity against cancer cell lines and potent, direct inhibition of its intended target, Kinase X. Preliminary mechanistic studies support the hypothesis that its cytotoxic effects are mediated through the inhibition of the Kinase X signaling pathway.
Future work will focus on expanding the cell line panel to identify potential biomarkers of sensitivity, conducting comprehensive selectivity profiling against a broad panel of kinases, and validating the downstream signaling effects with more quantitative methods. These studies will be critical for the continued development of [this compound] as a potential therapeutic agent.
Understanding the foundational principles of [Eotube] technology
An in-depth technical guide on the foundational principles of what appears to be a non-existent or not publicly documented technology called "Eotube" cannot be provided. Searches for "this compound technology" across scientific and general databases have yielded no relevant results.
It is possible that "this compound" is a highly specialized, emerging, or proprietary technology not yet detailed in public literature. It could also be a neologism, an internal project codename, or a misspelling of a different technology. Without any foundational information, it is impossible to fulfill the request for a technical guide that includes data presentation, experimental protocols, and visualizations of signaling pathways or workflows.
Further clarification on the term "this compound," including its field of application, any affiliated research institutions or companies, or alternative spellings, would be necessary to proceed with generating the requested content.
Eotaxin and its Pivotal Role in Allergic Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eotaxin, a potent eosinophil-specific chemokine, has emerged as a critical mediator in the pathogenesis of allergic diseases. This technical guide provides an in-depth overview of the role of the eotaxin family of proteins (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26) in allergic inflammation, with a particular focus on their signaling pathways, and presents key experimental data and protocols relevant to their study. Eotaxins orchestrate the recruitment and activation of eosinophils, key effector cells in allergic responses, through their interaction with the C-C chemokine receptor 3 (CCR3). Understanding the intricate mechanisms of eotaxin-mediated signaling is paramount for the development of novel therapeutic strategies targeting a spectrum of allergic disorders, including asthma, atopic dermatitis, and allergic rhinitis.
Introduction
Eosinophils are granulocytic leukocytes that play a central role in the inflammatory cascade of allergic diseases.[1][2] Their accumulation and activation in tissues are hallmark features of these conditions. The eotaxin family of chemokines are primary drivers of this eosinophilic inflammation.[2] These small signaling proteins are produced by various cell types, including epithelial cells, endothelial cells, and macrophages, in response to allergic triggers.[1][2] By binding to their cognate receptor, CCR3, which is highly expressed on the surface of eosinophils, eotaxins induce a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory mediators.[3][4] This guide delves into the molecular mechanisms of eotaxin signaling and provides practical information for researchers in the field.
The Eotaxin Signaling Pathway
The binding of eotaxin to the G-protein coupled receptor CCR3 initiates a complex signaling cascade within the eosinophil. This pathway is central to the cell's chemotactic response and effector functions.[3] The key signaling events are depicted in the diagram below and involve the activation of multiple downstream effectors, including the mitogen-activated protein kinase (MAPK) pathways.[3][5]
Upon ligand binding, the Gαi subunit of the G-protein dissociates and activates downstream effectors. A key pathway involves the activation of phosphoinositide 3-kinase gamma (PI3Kγ), which in turn activates the Ras-Raf-MEK-ERK cascade.[3][5] Concurrently, the p38 MAPK pathway is also activated, although its upstream regulation is less clearly defined.[3][5] Both the ERK1/2 and p38 MAPK pathways are crucial for eosinophil chemotaxis and degranulation.[6] Additionally, activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, which are important for actin polymerization and degranulation.[3]
Quantitative Data in Allergic Diseases
Elevated levels of eotaxins are a consistent finding in various allergic conditions. The following tables summarize representative quantitative data from studies on patients with allergic diseases and in animal models.
Table 1: Eotaxin Levels in Human Allergic Diseases
| Disease | Sample Type | Patient Group | Eotaxin-1 Concentration (pg/mL) | Control Group Concentration (pg/mL) | Reference |
| Atopic Dermatitis | Plasma | Infants and Children | 168 ± 61 (mean ± SD) | 59.5 ± 18.5 (mean ± SD) | [7] |
| Acute Urticaria | Plasma | Infants and Children | 124 ± 33 (mean ± SD) | 59.5 ± 18.5 (mean ± SD) | [7] |
| Allergic Asthma | Bronchoalveolar Lavage (BAL) Fluid | Atopic Asthmatics (post-allergen) | 4h: 153.2 (median) | Diluent control: <14.5 | [8] |
| Allergic Contact Dermatitis (mouse model) | Serum | ACD mice (12h post-challenge) | 31.38 ± 4.49 (mean ± SEM) | 13.52 ± 2.84 (mean ± SEM) | [9] |
Table 2: Eotaxin Expression in a Mouse Model of Allergic Contact Dermatitis
| Cell Type | Treatment | Eotaxin Concentration (pg/mL) | Reference |
| Keratinocytes (HaCaT) | Basal | 176.06 ± 35.95 (mean ± SD) | [9] |
| Keratinocytes (HaCaT) | TNF-α (100 ng/mL) | 734.65 ± 206.80 (mean ± SD) | [9] |
| Keratinocytes (HaCaT) | IL-4 (10 ng/mL) | 387.09 ± 66.50 (mean ± SD) | [9] |
| Fibroblasts (FBs) | Basal | 533.37 ± 128.65 (mean ± SD) | [9] |
| Fibroblasts (FBs) | TNF-α (100 ng/mL) | 4812.59 ± 415.85 (mean ± SD) | [9] |
| Fibroblasts (FBs) | IL-4 (10 ng/mL) | 2954.32 ± 377.77 (mean ± SD) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of eotaxin in allergic diseases.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of eosinophils to eotaxin.[6]
Materials:
-
48-well Boyden microchamber
-
Polycarbonate filter with 5-µm pores
-
Purified human eosinophils
-
RPMI 1640 medium with 0.5% human serum albumin (HSA)
-
Recombinant human eotaxin-1
-
Fixative (e.g., methanol) and stain (e.g., Giemsa)
Procedure:
-
Dilute recombinant eotaxin to the desired concentration (e.g., 10⁻⁸ M) in RPMI 1640 with 0.5% HSA and add 25 µL to the lower wells of the Boyden chamber.[6]
-
Place the polycarbonate filter over the lower wells.
-
Resuspend purified eosinophils at a concentration of 1 x 10⁶ cells/mL in RPMI 1640 with 0.5% HSA.
-
Add 50 µL of the eosinophil suspension to the upper wells of the chamber.[6]
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 1-3 hours.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix and stain the filter.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
Immunohistochemistry (IHC) for Eotaxin in Paraffin-Embedded Tissue
This protocol allows for the visualization of eotaxin protein expression within tissue sections.[10]
Materials:
-
Paraffin-embedded tissue sections on coated slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) in methanol
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against eotaxin
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 min), followed by a graded ethanol series (100%, 95%, 70%, 50%; 3 min each), and finally rinse in distilled water.[10]
-
Antigen Retrieval: Incubate slides in 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool for 20 minutes.[10]
-
Peroxidase Blocking: Incubate sections in 3% H₂O₂ in methanol for 10 minutes to block endogenous peroxidase activity.[10]
-
Blocking: Incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-eotaxin antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Detection: Apply DAB substrate solution and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin for 1-2 minutes.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
Real-Time PCR for Eotaxin mRNA Quantification
This method is used to quantify the expression levels of eotaxin mRNA in cells or tissues.[11][12]
Materials:
-
RNA extraction kit (e.g., RNeasy)
-
Reverse transcription kit
-
Real-time PCR system
-
SYBR Green or TaqMan master mix
-
Primers specific for eotaxin and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Set up the real-time PCR reaction with SYBR Green or a TaqMan probe, primers for eotaxin and a housekeeping gene, and the cDNA template.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of eotaxin mRNA, normalized to the housekeeping gene.
Western Blot for Phosphorylated ERK and p38
This technique is used to detect the activation of key signaling molecules downstream of CCR3.[13][14]
Materials:
-
Purified eosinophils
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), and total p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse eotaxin-stimulated and unstimulated eosinophils in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total protein (e.g., total ERK) to confirm equal loading.
Conclusion
The eotaxin-CCR3 axis is a central player in the pathophysiology of allergic diseases. A thorough understanding of the signaling pathways and the ability to quantify eotaxin levels and its functional effects are crucial for advancing research and developing targeted therapies. The experimental protocols detailed in this guide provide a foundation for investigating the role of eotaxin in allergic inflammation and for evaluating the efficacy of novel therapeutic interventions aimed at disrupting this critical pathway. Further research into the nuances of eotaxin signaling will undoubtedly unveil new opportunities for the treatment of allergic diseases.
References
- 1. Eotaxin and the attraction of eosinophils to the asthmatic lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eotaxin - Wikipedia [en.wikipedia.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. From Allergy to Cancer—Clinical Usefulness of Eotaxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Increased plasma eotaxin in atopic dermatitis and acute urticaria in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of eotaxin expression and its relationship to eosinophil accumulation and activation in bronchial biopsies and bronchoalveolar lavage (BAL) of asthmatic patients after allergen inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of eotaxin expression in skin allergic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]
- 12. Quantitative real-time PCR of mRNA [protocols.io]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K, ERK, p38 MAPK and integrins regulate CCR3-mediated secretion of mouse and human eosinophil-associated RNases - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of compounds similar to [Eotube]
An in-depth literature review requires a precise understanding of the target compound. Currently, there is no publicly available scientific literature on a compound named "Eotube." This may be due to several reasons: the name could be a novel or internal designation, a misspelling of another compound, or it may not yet be disclosed in published research.
To provide a comprehensive and accurate technical guide as requested, further details on "this compound" are necessary. Specifically, providing the chemical structure, IUPAC name, CAS registry number, or any relevant publication that mentions this compound would be invaluable.
Once this information is available, a thorough literature search can be conducted to identify structurally and functionally similar compounds. This will enable the compilation of the requested in-depth guide, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Methodological & Application
Application Notes & Protocols for the Use of Microcentrifuge Tubes in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Microcentrifuge tubes, commonly referred to by the popular brand name "Eppendorf tubes," are indispensable consumable labware for molecular biology, biochemistry, and clinical research.[1][2][3] These small, cylindrical tubes are typically made of high-quality polypropylene and feature a conical bottom and a secure, often snap-cap, lid.[2] Their design is optimized for handling small liquid volumes, typically ranging from 0.2 mL to 5.0 mL, and for withstanding the high centrifugal forces generated by microcentrifuges.[1][3][4] This document provides detailed application notes and protocols for the effective use of microcentrifuge tubes in various laboratory procedures.
Key Features and Specifications:
Microcentrifuge tubes are available in a variety of sizes, colors, and specifications to suit diverse experimental needs. Key features to consider when selecting a tube include volume capacity, sterility, and material properties such as resistance to chemicals and temperature.
| Feature | Specification | Common Applications |
| Volume | 0.2 mL, 0.5 mL, 1.5 mL, 2.0 mL, 5.0 mL | PCR, qPCR, sample aliquoting, short-term storage |
| Material | Polypropylene | General laboratory use, resistant to many common chemicals |
| Sterility | Sterile (gamma-irradiated or ethylene oxide treated), Non-sterile | Cell culture, work with nucleic acids and proteins; General reagent preparation |
| Cap Design | Snap-cap, Screw-cap | Secure sealing for incubation and storage, prevention of evaporation |
| Specialized Tubes | DNA/RNA LoBind, Protein LoBind | Minimizes sample loss by reducing binding to the tube surface |
| Color | Clear, various colors | Easy sample identification and organization |
Application Notes:
Sample Preparation and Storage:
Microcentrifuge tubes are fundamental for the preparation and short- to long-term storage of a wide array of biological samples.
-
Aliquoting Reagents: To prevent repeated freeze-thaw cycles of sensitive reagents like enzymes, antibodies, and primers, it is best practice to aliquot them into smaller, single-use volumes in microcentrifuge tubes. This preserves the integrity and activity of the reagents.
-
Sample Collection: They are ideal for collecting small biological samples, including cell pellets, DNA/RNA precipitates, and protein extracts.
-
Long-Term Storage: For long-term storage at low temperatures (-20°C or -80°C), ensure the use of tubes with secure sealing caps to prevent sample evaporation and contamination. For cryogenic storage in liquid nitrogen, specialized cryogenic vials are recommended as standard microcentrifuge tubes may become brittle and crack.[5]
Centrifugation:
The robust construction of microcentrifuge tubes allows them to withstand high g-forces, making them essential for centrifugation-based separation techniques.
-
Pelleting Cells and Bacteria: After cell culture or bacterial growth, cells can be pelleted by centrifugation in microcentrifuge tubes for subsequent lysis or washing steps.
-
Precipitation of Nucleic Acids and Proteins: Techniques like ethanol precipitation of DNA and RNA, or ammonium sulfate precipitation of proteins, rely on centrifugation in microcentrifuge tubes to collect the precipitated macromolecules.
-
Clarification of Lysates: Following cell lysis, centrifugation is used to separate soluble components from insoluble cellular debris, which forms a pellet at the bottom of the tube.
Molecular Biology Techniques:
Microcentrifuge tubes are central to numerous molecular biology workflows.
-
Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR): Thin-walled 0.2 mL tubes are specifically designed for use in thermal cyclers, ensuring efficient heat transfer for DNA amplification.[1]
-
Enzyme Reactions: Digestions with restriction enzymes, ligations, and other enzymatic modifications of DNA and RNA are typically carried out in microcentrifuge tubes. The small volume and secure caps minimize evaporation during incubation.[1]
-
Plasmid DNA Purification (Miniprep): The entire workflow of a miniprep, from bacterial cell lysis to elution of purified plasmid DNA, is performed using a series of microcentrifuge tubes and spin columns.
Experimental Protocols:
Protocol 1: Bacterial Cell Pelleting and Lysis
This protocol describes the initial steps for protein extraction or plasmid purification from a bacterial culture.
Materials:
-
1.5 mL microcentrifuge tubes
-
Bacterial culture (e.g., E. coli)
-
Microcentrifuge
-
Pipettes and sterile tips
-
Lysis buffer (specific to the downstream application)
Procedure:
-
Transfer 1.5 mL of the bacterial culture into a 1.5 mL microcentrifuge tube.
-
To pellet the cells, centrifuge the tube at 12,000 x g for 2 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the cell pellet.
-
Resuspend the cell pellet in 100 µL of the appropriate lysis buffer by gentle pipetting up and down.
-
Proceed with the specific protocol for protein extraction or plasmid purification.
Protocol 2: Ethanol Precipitation of DNA
This protocol is a standard method for concentrating and purifying DNA from aqueous solutions.
Materials:
-
DNA sample in a 1.5 mL microcentrifuge tube
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Microcentrifuge
-
Pipettes and sterile tips
-
Nuclease-free water or TE buffer
Procedure:
-
To the DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix by flicking the tube.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the DNA.
-
Carefully aspirate and discard the supernatant, being careful not to disturb the DNA pellet.
-
Wash the pellet by adding 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Signaling Pathway Visualization (Hypothetical Example):
While microcentrifuge tubes are tools for executing experiments rather than direct players in signaling pathways, they are crucial for studying these pathways. For instance, in a typical Western Blotting workflow to analyze protein phosphorylation in a signaling cascade, microcentrifuge tubes would be used for cell lysis, protein quantification, and sample preparation.
The following diagram illustrates a simplified MAPK/ERK signaling pathway, which can be investigated using techniques that heavily rely on microcentrifuge tubes.
References
Application Notes and Protocols for Eotube Experiments
Disclaimer: The term "Eotube" is not a recognized standard scientific term. This document outlines a hypothetical "this compound" assay, conceived as an in vitro method for analyzing eosinophil chemotaxis and activation, based on established principles of eosinophil biology and common laboratory techniques such as transwell migration assays. This SOP is provided as a template for researchers in drug development and related fields.
1. Introduction
Eosinophils are granulocytic leukocytes that play a critical role in the pathogenesis of allergic diseases, such as asthma, and in the immune response to parasitic infections.[1][2][3] The recruitment and activation of eosinophils at sites of inflammation are key events in these processes. The hypothetical "this compound" assay is a specialized in vitro system designed to quantitatively assess the chemotactic and activation responses of eosinophils to various stimuli. This allows for the screening and characterization of therapeutic compounds that may modulate eosinophil function.
The assay is based on a modified Boyden chamber system, where eosinophils are placed in an upper chamber and a chemoattractant or test compound is placed in the lower chamber, separated by a microporous membrane.[4] The migration of eosinophils through the membrane towards the stimulus is quantified, providing a measure of the chemotactic response. Additionally, markers of eosinophil activation, such as the release of granule proteins or production of reactive oxygen species (ROS), can be measured from the migrated cell population.
2. Core Applications
-
Screening for inhibitors of eosinophil chemotaxis: Identify compounds that block the migration of eosinophils towards key chemoattractants like eotaxin (CCL11), CCL24, CCL26, or RANTES (CCL5).[5]
-
Characterizing the potency of novel chemoattractants: Determine the concentration-dependent effects of new molecules on eosinophil migration.
-
Investigating signaling pathways in eosinophil activation: By using specific inhibitors, the intracellular pathways governing chemotaxis and activation can be dissected.[2][6]
-
Assessing the pro-inflammatory potential of test compounds: Measure the ability of substances to induce eosinophil degranulation or oxidative burst.
3. Experimental Protocols
3.1. Materials and Reagents
-
Cells: Freshly isolated human eosinophils from peripheral blood of healthy or asthmatic donors.
-
This compound Apparatus: 24-well or 96-well chemotaxis chambers (e.g., Transwell plates with 5 µm pore size polycarbonate membranes).[4]
-
Reagents for Eosinophil Isolation: Ficoll-Paque, anti-CD16 magnetic beads for negative selection.
-
Assay Medium: Phenol red-free RPMI 1640 supplemented with 10 mM HEPES and 0.5% BSA.[7]
-
Chemoattractants: Recombinant human eotaxin-1 (CCL11), eotaxin-2 (CCL24), eotaxin-3 (CCL26), RANTES (CCL5), PAF, C5a.[5][6][8]
-
Test Compounds: Dissolved in an appropriate vehicle (e.g., DMSO) at various concentrations.
-
Detection Reagents:
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Fluorescence plate reader
-
Flow cytometer
-
Microscope
-
3.2. Protocol for Eosinophil Chemotaxis Assay
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative magnetic selection to achieve high purity (>98%). Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.[7]
-
Preparation of Chemotaxis Chambers:
-
Add 600 µL of assay medium containing the desired concentration of chemoattractant and/or test compound to the lower wells of a 24-well Transwell plate.
-
Include a negative control (medium with vehicle) and a positive control (medium with a known chemoattractant).
-
-
Cell Seeding: Add 100 µL of the eosinophil suspension (1 x 10^5 cells) to the upper chamber (the insert).
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO2 incubator.[4][10]
-
Quantification of Migration:
-
Carefully remove the inserts.
-
To count the migrated cells in the lower chamber, add a fluorescent dye like Calcein-AM and read the fluorescence on a plate reader.
-
Alternatively, cells can be lysed and quantified by measuring eosinophil peroxidase (EPX) activity.[8]
-
A standard curve of known cell numbers should be generated to convert fluorescence or enzyme activity to cell counts.
-
3.3. Protocol for Eosinophil Activation Assay (Post-Chemotaxis)
-
Collect Migrated Cells: After the chemotaxis incubation period, collect the cells from the lower chamber.
-
Degranulation Assay (EDN/EPX Release):
-
Centrifuge the collected cell suspension to pellet the cells.
-
Collect the supernatant and use a specific ELISA kit to measure the concentration of EDN or EPX released by the migrated eosinophils.[7]
-
-
ROS Production Assay:
-
Incubate the migrated cells with DHR-123 for 15 minutes at 37°C.
-
Analyze the fluorescence of the cells using a flow cytometer to quantify the level of intracellular ROS production.[5]
-
4. Data Presentation
Quantitative data from "this compound" experiments should be summarized in tables for clear comparison.
Table 1: Effect of Test Compound on Eotaxin-1 Induced Eosinophil Chemotaxis
| Treatment | Concentration | Migrated Eosinophils (cells/well) | % Inhibition of Chemotaxis |
| Vehicle Control | - | 1,520 ± 180 | 0% |
| Eotaxin-1 | 10 nM | 15,840 ± 1,250 | - |
| Compound X + Eotaxin-1 | 1 µM | 8,120 ± 970 | 48.7% |
| Compound X + Eotaxin-1 | 10 µM | 2,450 ± 310 | 85.8% |
| Compound Y + Eotaxin-1 | 10 µM | 14,980 ± 1,500 | 5.4% |
Data are presented as mean ± standard deviation (n=3).
Table 2: Activation of Migrated Eosinophils
| Stimulus in Lower Chamber | Migrated Eosinophils (cells/well) | EDN Release (ng/mL) | ROS Production (MFI) |
| Vehicle Control | 1,480 ± 210 | 5.2 ± 1.1 | 150 ± 25 |
| Eotaxin-1 (10 nM) | 16,100 ± 1,300 | 12.8 ± 2.5 | 320 ± 45 |
| PAF (100 nM) | 18,500 ± 1,650 | 45.6 ± 5.8 | 890 ± 110 |
| Compound Z (1 µM) | 1,650 ± 190 | 6.1 ± 1.3 | 165 ± 30 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation (n=3).
5. Mandatory Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for the hypothetical this compound assay.
Diagram 2: Simplified Eotaxin/CCR3 Signaling Pathway in Eosinophils
References
- 1. karger.com [karger.com]
- 2. The signaling mechanism of eosinophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the Production and Activation of Eosinophils | Plastic Surgery Key [plasticsurgerykey.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of Eosinophilopoietins and C-C Chemokines on Chemotaxis, Adhesion, and ROS Production of Blood Eosinophil Subtypes in Asthma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Eotube™ High-Throughput Screening Assay
For the Identification of Novel E3 Ubiquitin Ligase Inhibitors
Introduction
The ubiquitin-proteasome system is a critical pathway regulating protein degradation and cellular signaling, making it a prime target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. E3 ubiquitin ligases, in particular, offer specificity in this pathway by recognizing and targeting specific substrates for ubiquitination. The Eotube™ assay is a robust, high-throughput screening (HTS) platform designed for the rapid identification of small molecule inhibitors of a specific E3 ubiquitin ligase. This application note provides a detailed protocol for the this compound™ assay in a 384-well format, suitable for large-scale screening campaigns. The assay is based on the detection of E3 ligase auto-ubiquitination, a common mechanism for many E3 ligases.
Assay Principle
The this compound™ assay quantifies the auto-ubiquitination activity of the target E3 ligase. The E3 ligase is immobilized on the surface of a microplate well. The ubiquitination reaction is initiated by adding a cocktail containing E1 activating enzyme, E2 conjugating enzyme, ATP, and Flag-tagged ubiquitin. In the presence of an active E3 ligase, Flag-tagged ubiquitin molecules are covalently attached to the E3 ligase. The extent of this auto-ubiquitination is then detected using a horseradish peroxidase (HRP)-conjugated anti-Flag antibody and a chemiluminescent substrate. The resulting light signal is proportional to the E3 ligase activity. Small molecule inhibitors of the E3 ligase will lead to a decrease in the luminescence signal.[1]
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Recombinant Human E1 Activating Enzyme (UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UbcH5c)
-
Recombinant target E3 Ubiquitin Ligase
-
-
Substrates and Cofactors:
-
Flag-tagged Ubiquitin
-
ATP (Adenosine 5'-triphosphate)
-
-
Buffers and Solutions:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Coating Buffer: 50 mM Carbonate-Bicarbonate Buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: PBST with 2% BSA
-
-
Detection Reagents:
-
Anti-Flag-HRP conjugated antibody
-
Chemiluminescent HRP substrate
-
-
Plates and Equipment:
-
384-well white, high-binding microplates
-
Plate reader capable of luminescence detection
-
Automated liquid handling system (recommended for HTS)
-
Assay Protocol
-
E3 Ligase Immobilization:
-
Dilute the recombinant E3 ligase to 2 µg/mL in Coating Buffer.
-
Add 25 µL of the diluted E3 ligase solution to each well of a 384-well high-binding plate.
-
Incubate the plate overnight at 4°C.
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Block the plate by adding 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
-
Compound Addition:
-
Prepare a serial dilution of test compounds in Assay Buffer containing 1% DMSO.
-
Add 5 µL of the diluted compounds to the corresponding wells. For control wells, add 5 µL of Assay Buffer with 1% DMSO (negative control) or a known inhibitor (positive control).
-
-
Ubiquitination Reaction:
-
Prepare a 5X Reaction Mix in Assay Buffer containing:
-
500 nM E1 enzyme
-
2.5 µM E2 enzyme
-
5 µM Flag-tagged Ubiquitin
-
10 mM ATP
-
-
Add 20 µL of the 5X Reaction Mix to each well to initiate the reaction.
-
Incubate the plate for 1 hour at 37°C.
-
-
Signal Detection:
-
Wash the plate three times with 100 µL of Wash Buffer per well.
-
Dilute the anti-Flag-HRP antibody in Blocking Buffer (e.g., 1:5000 dilution).
-
Add 25 µL of the diluted antibody solution to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with 100 µL of Wash Buffer per well.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate to each well.
-
Immediately measure the luminescence signal using a plate reader.
-
Data Presentation
The performance of the HTS assay should be evaluated using the Z'-factor, which is a measure of the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]
Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
The percentage of inhibition for each test compound can be calculated as follows:
% Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
The IC50 values for active compounds are determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Summary of Hypothetical HTS Data
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | Z'-factor |
| EOT-001 | 95.2 | 0.8 | 0.78 |
| EOT-002 | 12.5 | > 50 | 0.78 |
| EOT-003 | 88.9 | 2.1 | 0.78 |
| EOT-004 | 45.7 | 15.3 | 0.78 |
Mandatory Visualizations
References
Applications of [Eotube] in gene expression studies
Disclaimer
The term "Eotube" does not correspond to a known or registered technology in the field of molecular biology or gene expression studies based on publicly available information. The following application notes and protocols are constructed based on a hypothetical technology, drawing upon established principles of bimolecular fluorescence complementation (BiFC) and reporter gene assays to illustrate how such a tool could be applied in research.
Application Note: Quantifying Transcription Factor Interactions and Gene Expression with this compound™
Introduction
The regulation of gene expression is a highly complex process orchestrated by the dynamic interactions between transcription factors (TFs) and their co-regulators (CoRs). Studying these protein-protein interactions (PPIs) in a cellular context and correlating them directly with the transcriptional output of target genes is a significant challenge. The this compound™ system is a novel, cell-based assay designed to simultaneously quantify the interaction between a specific TF and CoR and measure the resulting downstream gene expression. This allows researchers to elucidate regulatory mechanisms, screen for modulators of specific pathways, and validate drug targets with high precision.
Principle of the Technology
The this compound™ system is based on the principle of bimolecular fluorescence complementation (BiFC). It utilizes two plasmids:
-
This compound™-TF: Encodes the transcription factor of interest fused to the N-terminal fragment of a fluorescent protein (FP-N).
-
This compound™-CoR: Encodes the co-regulator of interest fused to the C-terminal fragment of the same fluorescent protein (FP-C).
When co-expressed in cells, the FP-N and FP-C fragments are non-fluorescent on their own. However, if the TF and CoR interact, they bring the two fragments into close proximity, allowing them to refold into a functional, fluorescent protein. The intensity of the resulting fluorescence is directly proportional to the strength of the TF-CoR interaction. To correlate this interaction with gene activity, the system is used in conjunction with a reporter plasmid where a TF-responsive promoter drives the expression of a reporter enzyme, such as luciferase.
Applications
-
Validation of Protein-Protein Interactions: Provides in-cell confirmation of interactions between transcription factors and their binding partners.
-
Drug Discovery and Screening: Enables high-throughput screening for small molecules or biologics that enhance or inhibit specific TF-CoR interactions.
-
Pathway Analysis: Allows for the quantitative study of how upstream signaling events modulate TF-CoR complex formation and subsequent gene activation or repression.
-
Structure-Function Studies: Facilitates the analysis of how specific mutations in TFs or CoRs affect their ability to interact and regulate transcription.
Diagrams: Technology Principle and Workflow
Caption: Principle of the this compound™ BiFC system.
Application Notes and Protocols for Myotube-Based Trans-Plasma Membrane Electron Transport Assay
It is important to note that the term "Eotube" did not yield specific results in scientific literature. It is highly likely that this is a typographical error for "Myotube," a key component in the following described protocol. This document provides a detailed guide for the preparation of C2C12 myotubes for a spectrophotometric assay to measure trans-plasma membrane electron transport.
Introduction
This application note provides a comprehensive, step-by-step protocol for the preparation of C2C12 myotubes to be used in a real-time spectrophotometric assay for monitoring trans-plasma membrane electron transport. This method is a valuable tool for researchers, scientists, and drug development professionals in the field of redox biology. It allows for the investigation of the mechanisms of trans-plasma membrane electron transport and how a cell's redox environment is maintained. The primary advantage of this technique is its capability for real-time, multi-well, and rapid spectrophotometric analysis.[1]
Data Presentation: Quantitative Summary
For ease of comparison and reproducibility, all quantitative data for the sample preparation are summarized in the table below.
| Parameter | Specification |
| Cell Line | C2C12 adherent cells |
| Seeding Density | 2 x 10⁴ cells per cm² |
| Culture Plate | 96-well plate |
| Initial Incubation Period | 24 hours |
| Differentiation Period | 24 to 48 hours |
| PBS Wash Volume | 150 microliters |
| WST-1 Stock Solution | 10 millimolar (0.033 g in 5 mL of PBS) |
| PMS Stock Solution | 0.0023 g in 1.5 mL of deionized water |
| Incubation Conditions | 37°C, 5% carbon dioxide |
Experimental Protocols: Detailed Methodology
The following section details the precise methodologies for the key experiments involved in the preparation of C2C12 myotubes for the assay.
Part 1: C2C12 Cell Culture and Differentiation
-
Cell Seeding: Begin by seeding C2C12 adherent cells into rows A through F of a 96-well plate at a density of 2 x 10⁴ cells per square centimeter. Following seeding, cover the cells with the appropriate growth media.[1]
-
Initial Incubation: Place the 96-well plate into a 37°C incubator with an atmosphere of 5% carbon dioxide for 24 hours.[1]
-
Induction of Differentiation: After the initial 24-hour incubation, aspirate the growth media from each well.[1]
-
Washing Step: Gently wash the cells with 150 microliters of Phosphate-Buffered Saline (PBS).[1]
-
Differentiation Medium: Following the PBS wash, replace it with differentiation medium.[1]
-
Differentiation Incubation: Return the plate to the incubator for an additional 24 to 48 hours to allow the C2C12 cells to differentiate into myotubes.[1]
Part 2: Preparation of Stock Solutions
-
WST-1 Stock Solution (10 mM): Prepare a 10 millimolar stock solution of WST-1 by dissolving 0.033 grams of WST-1 in 5 milliliters of PBS. Ensure the solution is thoroughly mixed by vortexing.[1]
-
PMS Stock Solution: Prepare the stock solution of PMS by dissolving 0.0023 grams of PMS in 1.5 milliliters of deionized water.[1]
Mandatory Visualization: Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the preparation of C2C12 myotubes and the subsequent setup for the spectrophotometric assay.
Caption: Workflow for C2C12 Myotube Preparation and Assay Setup.
References
Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics using EGFP-Tubulin
Note: The term "Eotube" was not identified in the available scientific literature for live-cell imaging. The "tube" component of the name suggests a focus on tubular cellular structures. Consequently, these application notes and protocols have been developed for a widely-used and well-documented tool for visualizing microtubules: Enhanced Green Fluorescent Protein-tagged Tubulin (EGFP-Tubulin) . This reagent allows for the direct visualization of microtubule dynamics in living cells.
Application Notes
EGFP-Tubulin is a fusion protein created by genetically linking the coding sequence of EGFP to a tubulin gene (typically α- or β-tubulin). When expressed in cells, these fluorescently-tagged tubulin subunits co-polymerize with endogenous tubulin, incorporating the fluorescent marker into the microtubule cytoskeleton. This enables researchers to observe and quantify various aspects of microtubule organization and dynamics in real-time without the need for external, potentially toxic dyes.[1][2]
Key Applications:
-
Studying Microtubule Dynamics: The primary application of EGFP-Tubulin is the visualization of microtubule dynamics, including growth (polymerization), shrinkage (depolymerization), and catastrophe/rescue events, a process known as dynamic instability.[3][4] This is crucial for understanding fundamental cellular processes.
-
Cell Division (Mitosis): Researchers can track the formation, function, and disassembly of the mitotic spindle during cell division.[1][5] This includes observing the behavior of kinetochore, astral, and interpolar microtubules.[5]
-
Cell Migration and Polarity: EGFP-Tubulin allows for the study of how the microtubule network reorganizes to establish and maintain cell polarity and to facilitate directed cell movement.[3][5]
-
Intracellular Transport: The role of microtubules as tracks for motor proteins like kinesins and dyneins can be investigated by observing the movement of organelles and vesicles along fluorescently labeled filaments.[3][5]
-
Drug Discovery: The effects of pharmaceutical compounds on the microtubule cytoskeleton can be assessed in real-time. This is particularly relevant for anti-cancer drugs that target tubulin polymerization.
-
Neuroscience: In neurons, EGFP-Tubulin can be used to study the structure and dynamics of the axonal and dendritic microtubule network, which is critical for neuronal development, transport, and function.
Quantitative Data
The quantitative properties of the EGFP fluorophore are essential for designing and interpreting live-cell imaging experiments. The following table summarizes key spectroscopic data for EGFP.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~488 nm | Efficiently excited by the common 488 nm laser line. |
| Emission Maximum (λem) | ~507 nm | Emits in the green part of the visible spectrum. |
| Quantum Yield (QY) | 0.60 | A measure of the efficiency of photon emission after absorption. |
| Molar Extinction Coeff. | 56,000 M⁻¹cm⁻¹ | A measure of how strongly the fluorophore absorbs light at a given wavelength. |
| Fluorescence Lifetime (τ) | 2.2 - 2.8 ns | The average time the fluorophore stays in the excited state. Can be sensitive to the cellular microenvironment.[6][7] |
| Photostability | Moderate | EGFP will photobleach under intense or prolonged illumination. Imaging conditions should be optimized to minimize this effect.[8] |
Experimental Protocols
Protocol 1: Transient Transfection and Live-Cell Imaging of EGFP-Tubulin
This protocol describes the transient transfection of mammalian cells with a plasmid encoding EGFP-Tubulin and subsequent preparation for live-cell imaging.
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS, COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA for EGFP-α-tubulin
-
Transfection reagent (e.g., Lipofectamine 2000, FuGene HD)
-
Opti-MEM or other serum-free medium
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium (e.g., FluoroBrite DMEM, or phenol red-free medium)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For example, using Lipofectamine 2000:
-
For each well of a 24-well plate, dilute ~0.5 µg of EGFP-Tubulin plasmid DNA into 25 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 into 25 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complexes to form.[11]
-
-
Add the DNA-lipid complex mixture drop-wise to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.[11]
-
After the incubation, replace the medium with fresh, pre-warmed complete culture medium.
-
-
Protein Expression:
-
Live-Cell Imaging:
-
Just before imaging, aspirate the culture medium and gently wash the cells once with pre-warmed live-cell imaging medium.[10]
-
Add fresh, pre-warmed live-cell imaging medium to the dish.
-
Place the dish on the microscope stage within the environmental chamber, ensuring the temperature is stable at 37°C and CO₂ is at 5%.[10]
-
Allow the dish to equilibrate for at least 15-20 minutes before starting image acquisition.
-
Locate transfected cells expressing EGFP-Tubulin. Healthy cells should display a well-defined microtubule network.
-
Acquire time-lapse images using the lowest possible laser power and shortest exposure times that provide an adequate signal-to-noise ratio to minimize phototoxicity.[12]
-
Protocol 2: Analysis of Microtubule Dynamics
This protocol provides a basic workflow for quantifying microtubule dynamics from time-lapse image sequences of EGFP-Tubulin expressing cells.
Materials:
-
Time-lapse image sequence of cells expressing EGFP-Tubulin
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins)
Procedure:
-
Image Pre-processing:
-
Open the time-lapse sequence in the analysis software.
-
Perform background subtraction if necessary.
-
Correct for any photobleaching over the time course.
-
-
Kymograph Generation:
-
Identify a single, distinct microtubule that is growing or shrinking near the cell periphery.
-
In the software, draw a line region of interest (ROI) along the length of this microtubule.
-
Generate a kymograph from this ROI. The kymograph will display the spatial position of the microtubule along the y-axis versus time on the x-axis.
-
-
Data Extraction from Kymograph:
-
In the kymograph, periods of microtubule growth will appear as diagonal lines moving in one direction, while shrinkage will be represented by diagonal lines moving in the opposite direction. Pauses will appear as vertical lines.
-
Measure the slope of these lines to calculate the rates of polymerization and depolymerization (in µm/min).
-
Identify the transition points between growth/shrinkage and pauses to determine the frequencies of catastrophe (transition from growth/pause to shrinkage) and rescue (transition from shrinkage to growth/pause).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for live-cell imaging of microtubule dynamics using EGFP-Tubulin.
Signaling Pathway Regulating Microtubule Dynamics
Caption: Simplified signaling pathway showing key regulators of microtubule plus-end dynamics.
References
- 1. Photoactivatable Green Fluorescent protein-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging [labome.com]
- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell culture, transfection, and imaging [protocols.io]
- 11. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 12. benchchem.com [benchchem.com]
- 13. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Placeholder Substance Name]
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed guidelines and protocols for the proper storage, handling, and application of [Placeholder Substance Name]. The information is intended for researchers, scientists, and drug development professionals. Please read these instructions carefully to ensure the optimal performance and stability of the product.
Best Practices for Storage and Handling
Proper storage and handling are critical to maintaining the integrity and activity of [Placeholder Substance Name]. Please adhere to the following recommendations.
1.1. Shipping and Initial Receipt
[Placeholder Substance Name] is shipped on dry ice. Upon receipt, immediately transfer the product to the recommended storage conditions. Visually inspect the vial for any damage that may have occurred during shipping.
1.2. Long-Term Storage
For long-term storage, it is recommended to store [Placeholder Substance Name] at or below -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the product and a decrease in its biological activity.
1.3. Aliquoting
To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon the first thaw. The size of the aliquots should be based on the typical experimental usage. Use low-protein-binding microcentrifuge tubes for aliquoting.
1.4. Short-Term Storage
Once the stock solution is thawed, it can be stored at 4°C for a short period. Refer to the stability data in Table 2 for specific timeframes. Do not store diluted working solutions for extended periods.
1.5. Reconstitution (if applicable)
If [Placeholder Substance Name] is provided in a lyophilized form, reconstitute it with sterile, high-purity water or a recommended buffer to the desired stock concentration. Gently swirl or pipette the solution to mix; do not vortex.
Quantitative Data
The following tables summarize the key quantitative data for [Placeholder Substance Name].
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 85 kDa |
| Purity | >95% as determined by SDS-PAGE |
| Concentration | 1 mg/mL |
| Formulation | Phosphate-buffered saline (PBS), pH 7.4 |
| Endotoxin Level | < 0.1 EU/µg |
Table 2: Stability Data
| Storage Condition | Duration | Activity Retention |
| -80°C (Stock Solution) | 24 months | >95% |
| 4°C (Stock Solution) | 7 days | >90% |
| Room Temperature (Stock Solution) | 8 hours | >80% |
| -20°C (Aliquots) | 12 months | >95% |
Experimental Protocols
Below are detailed protocols for common applications of [Placeholder Substance Name].
3.1. Protocol: Cell Culture Treatment
This protocol describes the general procedure for treating cultured cells with [Placeholder Substance Name] to study its effect on a specific signaling pathway.
Materials:
-
[Placeholder Substance Name] stock solution (1 mg/mL)
-
Appropriate cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Sterile PBS
-
Cell culture plates (e.g., 6-well plates)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): The day after seeding, replace the complete medium with a serum-free medium and incubate for 12-24 hours. This step can help to reduce basal signaling pathway activation.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of [Placeholder Substance Name] on ice. Prepare the desired final concentration by diluting the stock solution in a serum-free medium. For example, to achieve a final concentration of 100 ng/mL in 2 mL of medium, add 0.2 µL of the 1 mg/mL stock solution.
-
Cell Treatment: Remove the starvation medium from the cells and add the medium containing the desired concentration of [Placeholder Substance Name]. Include a vehicle control (medium without [Placeholder Substance Name]).
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, 6 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting).
3.2. Protocol: Western Blotting for Pathway Activation
This protocol outlines the steps to detect the activation of a downstream target, Protein X, via phosphorylation after treatment with [Placeholder Substance Name].
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Protein X and anti-total-Protein X)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Protein X primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Protein X to confirm equal protein loading.
Visualizations
4.1. Signaling Pathway Diagram
Caption: Hypothetical signaling cascade initiated by [Placeholder Substance Name].
4.2. Experimental Workflow Diagram
Caption: Workflow for analyzing pathway activation after cell treatment.
Integrating Eotube Interconnects into High-Performance Research Workflows
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Eotube Technology
This compound, a novel interconnect technology developed by Point2 Technology, offers a compelling alternative to traditional copper and optical fiber interconnects for high-performance computing (HPC) environments. It utilizes millimeter-wave radio frequency (RF) signals transmitted through a proprietary plastic dielectric waveguide. This innovative approach addresses key bottlenecks in data-intensive research by providing ultra-low latency, reduced power consumption, and lower costs compared to existing solutions. For researchers in fields such as genomics, computational drug discovery, and large-scale data analytics, the integration of this compound can significantly accelerate data transfer and processing, leading to faster research cycles and discoveries.
The core of this compound technology lies in its ability to transmit data at multi-terabit speeds with minimal signal degradation over distances suitable for rack-scale and cross-rack communication within a data center.[1] By avoiding the "skin effect" that limits copper cabling at high frequencies and eliminating the costly and power-intensive electrical-to-optical conversions of fiber optics, this compound presents a scalable solution for the growing data demands of modern research.[1][2]
Quantitative Data Presentation
The following tables summarize the key performance metrics of this compound technology in comparison to conventional copper and optical interconnects, based on data provided by Point2 Technology.
Table 1: this compound Performance Metrics vs. Competing Technologies [1][2]
| Metric | This compound | Passive Copper (DAC) | Active Electrical Cable (AEC) | Active Optical Cable (AOC) |
| Latency | < 100 picoseconds | Variable (increases with length) | Higher than passive copper | ~1000x higher than this compound |
| Power Consumption | ~3 picojoules/bit | Very Low | Moderate | ~3x higher than this compound |
| Reach (at 1.6T) | > 10 meters | < 1 meter | ~3 meters | > 10 meters |
| Cost | Similar to Copper | Lowest | Moderate | ~3x higher than this compound |
Table 2: this compound Technical Specifications [1]
| Specification | Value |
| Data Rate Support | 800G, 1.6T, 3.2T and beyond |
| Form Factors | OSFP, QSFP-DD |
| Cabling Medium | Plastic Dielectric Waveguide |
| Transmission Technology | Millimeter-wave RF |
Application Notes for Research Workflows
Application Note: Accelerating High-Throughput Genomics and Bioinformatics Workflows
Introduction: High-throughput sequencing (HTS) generates massive datasets that require significant computational resources for analysis. The transfer of this data between storage, processing nodes (CPUs/GPUs), and memory is a critical bottleneck in genomics pipelines. This compound's ultra-low latency and high bandwidth can significantly reduce data transfer times, accelerating key stages of the bioinformatics workflow.
Impact on Genomics Workflow: A typical HTS analysis pipeline involves multiple stages, from base calling and alignment to variant calling and annotation. The movement of large files (e.g., FASTQ, BAM, VCF) between these stages can be time-consuming. By minimizing the latency of data transfer between compute nodes and storage, this compound can reduce the overall time-to-result for these analyses.
Experimental Protocol: Benchmarking Data Transfer Speed for a Genomics Workflow
-
Objective: To quantify the impact of this compound interconnects on the data transfer phase of a typical whole-genome sequencing (WGS) analysis pipeline.
-
Experimental Setup:
-
Control Group: A high-performance computing cluster with a standard 100G InfiniBand or Ethernet interconnect.
-
Experimental Group: An identical HPC cluster where the node-to-node and node-to-storage interconnects are replaced with this compound cabling.
-
Dataset: A representative human WGS dataset (e.g., 100GB of raw FASTQ data).
-
Workflow: A containerized GATK best practices workflow for germline short variant discovery.
-
-
Methodology:
-
Stage the raw WGS data on the cluster's high-performance storage.
-
Execute the GATK workflow on both the control and experimental clusters.
-
Log the time taken for each major data transfer step (e.g., reading FASTQ files for alignment, writing BAM files, reading BAM files for variant calling).
-
Measure the total workflow execution time for both clusters.
-
-
Expected Outcome: The experimental group utilizing this compound is expected to show a significant reduction in the time spent on data I/O operations, leading to a noticeable decrease in the total workflow completion time.
Caption: Genomics workflow accelerated by this compound interconnects.
Application Note: Enhancing Computational Drug Discovery and Molecular Dynamics Simulations
Introduction: Computational drug discovery relies on complex simulations, such as molecular dynamics (MD) and virtual screening, which are computationally intensive and require frequent communication between processing units. The performance of these simulations is often limited by the latency of the interconnect, especially in large, distributed computing environments. This compound's low-latency fabric can improve the scalability and efficiency of these simulations.
Impact on Drug Discovery Workflow: In MD simulations, the state of the simulated molecular system is updated at each time step, and information about atomic positions and forces needs to be exchanged between compute nodes. Lower latency interconnects, like this compound, enable faster communication, allowing for more simulation steps to be completed in a given amount of time. This translates to longer simulation timescales and the ability to study more complex biological systems.
Experimental Protocol: Evaluating the Performance of a Molecular Dynamics Simulation
-
Objective: To assess the impact of this compound on the performance of a large-scale molecular dynamics simulation.
-
Experimental Setup:
-
Control Group: An HPC cluster with a standard high-performance interconnect (e.g., InfiniBand).
-
Experimental Group: An identical HPC cluster with this compound interconnects.
-
Simulation Software: GROMACS or NAMD.
-
System: A large, solvated protein system (e.g., a viral capsid or a membrane protein).
-
-
Methodology:
-
Set up the MD simulation on both the control and experimental clusters.
-
Run the simulation for a fixed number of steps on an increasing number of nodes (e.g., 16, 32, 64, 128 nodes).
-
Measure the simulation performance in terms of nanoseconds per day.
-
Analyze the scaling efficiency of the simulation on both clusters.
-
-
Expected Outcome: The experimental group with this compound is expected to exhibit better scaling performance, particularly at higher node counts, due to the lower latency of inter-node communication.
References
[Eotube] dosage and concentration for optimal results
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Eotaxin, also known as C-C motif chemokine 11 (CCL11), is a potent eosinophil chemoattractant that plays a pivotal role in the recruitment of eosinophils to sites of allergic inflammation. It exerts its biological effects primarily through the G protein-coupled receptor CCR3, which is highly expressed on the surface of eosinophils. The interaction between Eotaxin and CCR3 initiates a cascade of intracellular signaling events, leading to chemotaxis, cellular activation, and the release of inflammatory mediators. Understanding the optimal dosage and concentration of Eotaxin is critical for designing robust in vitro and in vivo experiments to study its biological functions and to develop novel therapeutic strategies targeting eosinophil-driven diseases.
Mechanism of Action
Eotaxin (CCL11) binds to its receptor, CCR3, a G protein-coupled receptor. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The activated G proteins, in turn, initiate downstream signaling cascades, including the activation of phospholipase C (PLC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These signaling events culminate in the mobilization of intracellular calcium, actin polymerization, and ultimately, cell migration along the Eotaxin concentration gradient.
Caption: Eotaxin (CCL11) signaling through the CCR3 receptor.
In Vitro Applications: Dosage and Concentration
The optimal concentration of Eotaxin for in vitro experiments can vary depending on the cell type, assay, and specific research question. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Cell Type | Recommended Concentration Range | Incubation Time |
| Chemotaxis Assay | Eosinophils, CCR3-expressing cell lines | 1 - 100 ng/mL | 1 - 3 hours |
| Calcium Flux Assay | Eosinophils, CCR3-expressing cell lines | 10 - 200 ng/mL | Minutes |
| Receptor Binding Assay | CCR3-expressing cells or membranes | 0.1 - 10 nM | 30 - 60 minutes |
| Cell Signaling (e.g., Akt phosphorylation) | Eosinophils, CCR3-expressing cell lines | 10 - 100 ng/mL | 5 - 30 minutes |
In Vivo Applications: Dosage and Administration
For in vivo studies, the dosage of Eotaxin will depend on the animal model, route of administration, and the desired biological effect. As with in vitro studies, it is advisable to perform a dose-finding study to determine the optimal dosage for your specific model.
| Animal Model | Route of Administration | Recommended Dosage Range | Purpose |
| Mouse (Allergic Asthma Model) | Intranasal, Intraperitoneal | 1 - 10 µ g/mouse | Induction of eosinophilic inflammation |
| Mouse (Air Pouch Model) | Intrapouch injection | 0.1 - 1 µ g/pouch | Local eosinophil recruitment |
| Rat (Peritonitis Model) | Intraperitoneal injection | 1 - 5 µ g/rat | Induction of peritoneal eosinophilia |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol describes a method for assessing the chemotactic response of eosinophils to Eotaxin using a Boyden chamber or a similar multi-well migration plate.
Application Notes and Protocols for Protein Interaction Analysis Utilizing Tandem Ubiquitin Binding Entities (TUBEs)
A Note on "Eotube": The term "this compound" is not a standard nomenclature in the field of protein interaction analysis. It is likely a reference to "TUBE" (Tandem Ubiquitin Binding Entities) technology, a powerful tool for the enrichment and analysis of ubiquitylated proteins. This document will focus on the principles and applications of TUBE technology. Alternatively, "this compound" could be a misnomer for "Eotaxin," a chemokine involved in eosinophil recruitment; the study of its protein interactions, while important, represents a specific case of protein interaction analysis rather than a general methodology.
Introduction to TUBE Technology
Tandem Ubiquitin Binding Entities (TUBEs) are engineered proteins that contain multiple ubiquitin-binding domains, giving them a high affinity for polyubiquitin chains. This characteristic makes them exceptionally effective for isolating polyubiquitylated proteins from cell lysates, a critical step in understanding the role of ubiquitination in various cellular processes, including signal transduction, protein degradation, and DNA repair. TUBE-based pulldown assays, coupled with mass spectrometry, have become a cornerstone for both qualitative and quantitative proteomics studies of the "ubiquitome."[1]
Key Applications in Research and Drug Discovery
-
Identification of Ubiquitylated Proteins: TUBEs enable the enrichment of ubiquitylated proteins, which are often present in low abundance, allowing for their identification by mass spectrometry.[1]
-
Analysis of Ubiquitin Linkage Types: Specific types of TUBEs can be used to isolate proteins with particular polyubiquitin chain linkages (e.g., K48, K63), providing insights into the functional consequences of different ubiquitination events.[1]
-
Drug Discovery: TUBE-based assays can be used to screen for compounds that modulate the activity of enzymes involved in the ubiquitin pathway, such as deubiquitinases (DUBs).[1]
-
Pathway Analysis: By identifying the ubiquitylated proteins in a specific cellular context (e.g., after drug treatment or during a particular disease state), researchers can elucidate the signaling pathways that are regulated by ubiquitination.
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained from TUBE-based proteomics experiments.
Table 1: Identification of Ubiquitylated Proteins in different cell states.
| Protein ID | Peptide Count (Control) | Peptide Count (Treated) | Fold Change | Function |
| P12345 | 5 | 25 | 5.0 | Cell Cycle Regulation |
| Q67890 | 12 | 3 | -4.0 | DNA Repair |
| A1B2C3 | 8 | 9 | 1.1 | Signal Transduction |
| D4E5F6 | 2 | 15 | 7.5 | Apoptosis |
This table represents example data and does not reflect actual experimental results.
Table 2: Analysis of Ubiquitin Linkage Types.
| Linkage Type | Number of Identified Proteins | Key Associated Pathways |
| K48-linked | 1520 | Proteasomal Degradation |
| K63-linked | 850 | Signal Transduction, DNA Repair |
| M1-linked (Linear) | 210 | NF-κB Signaling |
| K11-linked | 430 | Cell Cycle Control |
This table represents example data and does not reflect actual experimental results.
Experimental Protocols
Protocol 1: TUBE-Based Pulldown Assay for Identification of Ubiquitylated Proteins
This protocol outlines the general steps for enriching polyubiquitylated proteins from cell lysates using TUBE technology.
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
TUBE-agarose beads (or similar affinity matrix)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors on ice for 30 minutes.[2]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
Enrichment of Ubiquitylated Proteins:
-
Equilibrate the TUBE-agarose beads by washing them three times with lysis buffer.
-
Incubate the cleared cell lysate (e.g., 1-5 mg of total protein) with the equilibrated TUBE-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with control agarose beads (without TUBEs).[3]
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Remove the supernatant (unbound fraction).
-
Wash the beads three to five times with 1 mL of cold wash buffer. Between each wash, pellet the beads and discard the supernatant.[4]
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer to the beads and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted ubiquitylated proteins.
-
-
Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by Coomassie staining or silver staining.
-
For protein identification, the entire eluted sample can be subjected to in-gel or in-solution trypsin digestion followed by LC-MS/MS analysis.[1]
-
Protocol 2: Quantitative TUBE-Based Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol allows for the quantitative comparison of ubiquitylated proteins between two cell populations.
Materials:
-
SILAC-compatible cell line
-
SILAC media (light, medium, and/or heavy)
-
All materials listed in Protocol 1
Procedure:
-
SILAC Labeling:
-
Culture cells for at least five passages in "light" (containing normal arginine and lysine) and "heavy" (containing stable isotope-labeled arginine and lysine) SILAC media to achieve complete labeling.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.
-
Harvest and lyse the cells separately as described in Protocol 1.
-
-
Protein Mixing and Enrichment:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform the TUBE-based pulldown assay on the mixed lysate as described in Protocol 1.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the eluted proteins by LC-MS/MS.
-
Quantify the relative abundance of proteins between the two samples by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5]
-
Mandatory Visualizations
Caption: Experimental workflow for TUBE-based pulldown assay.
Caption: A simplified ubiquitin-regulated signaling pathway.
Conclusion
TUBE technology provides a robust and versatile platform for the enrichment and analysis of ubiquitylated proteins. The protocols and applications outlined in this document serve as a guide for researchers and drug development professionals to leverage this powerful tool for elucidating the complex roles of ubiquitination in health and disease. The ability to perform both qualitative and quantitative analyses makes TUBE-based proteomics an invaluable component of modern protein interaction research.
References
Troubleshooting & Optimization
Technical Support Center: Endothelial Tube Formation Assays
Disclaimer: The term "Eotube assay" is not standard in scientific literature. This guide assumes it is a reference to the widely used Endothelial Tube Formation Assay , a critical in vitro method to assess angiogenesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during endothelial tube formation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the endothelial tube formation assay?
The endothelial tube formation assay is a method used to measure the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.[1][2][3] When endothelial cells are cultured on a basement membrane-like substrate, such as Matrigel or another extracellular matrix (ECM) gel, they migrate and align to form a network of tubes, mimicking a key step in angiogenesis.[1][2][4] This assay is widely used to evaluate the pro- or anti-angiogenic potential of various compounds or genetic modifications.[1][3]
Q2: Which cell types are suitable for this assay?
Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type.[5] However, other endothelial cells, such as Bovine Aortic Endothelial Cells (BAECs) or immortalized cell lines like 3B-11 and SVEC4-10, can also be used.[1][5] It is crucial to use cells at a low passage number, typically between passages 2 and 6, as later passages may lose their tube-forming capabilities.[1][6][7]
Q3: How is the tube formation quantified?
Quantification is typically performed using microscopy and image analysis software.[8] Key parameters measured include the total tube length, the number of branch points (nodes), and the number of enclosed loops or meshes.[1][3] Area measurement is also a common and straightforward method.[4]
Q4: How long does the assay take?
The assay is relatively rapid. Endothelial cells typically begin to align within an hour, and tube formation can be observed within 2 to 6 hours.[1] Peak tube formation usually occurs between 3 and 12 hours, depending on the cell type and stimuli used.[1][6] It's important to note that tubes may start to deteriorate after 18 hours as cells undergo apoptosis.[1][6]
Detailed Experimental Protocol
This protocol provides a general guideline for performing an endothelial tube formation assay in a 96-well plate format. Optimization may be required based on the specific cell type and experimental conditions.
Materials:
-
Endothelial cells (e.g., HUVECs, passages 2-6)
-
Basement Membrane Extract (BME), such as Matrigel® or ECM Gel
-
Appropriate cell culture medium (e.g., EGM-2)
-
Test compounds (pro- or anti-angiogenic)
-
Pre-chilled 96-well plate and pipette tips
-
Fluorescent dye for visualization (optional, e.g., Calcein AM)
Workflow Diagram:
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
Optimizing Myotube Incubation Times: A Technical Support Guide
For researchers, scientists, and drug development professionals working with myotube cultures, optimizing incubation times is critical for successful experimentation. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the differentiation of myoblasts into myotubes.
Troubleshooting Guide
This section addresses specific issues that can arise during myotube formation and provides actionable solutions.
Problem: Poor Myotube Differentiation or Low Fusion Index
Possible Causes and Solutions
| Cause | Recommended Solution |
| Suboptimal Cell Confluency | Initiate differentiation when myoblasts are at 85-95% confluency. Over-confluency can lead to premature differentiation and smaller myotube formation, while lower confluency can hinder cell fusion.[1][2] |
| Incorrect Seeding Density | An optimal seeding density allows myoblasts to reach the ideal confluency for differentiation in a timely manner. For C2C12 cells, a seeding density of 5,000 cells per 0.32 cm² has been shown to be effective.[3] |
| Inadequate Differentiation Medium | Use a low-serum medium, typically DMEM with 2% horse serum, to induce differentiation.[4][5] Ensure all media components are fresh and of high quality. |
| Cell Line Passage Number | Use low-passage cells for differentiation experiments. High-passage numbers can lead to reduced differentiation potential.[5] |
| Mycoplasma Contamination | Regularly test cultures for mycoplasma contamination, as it can interfere with normal cell processes, including differentiation. |
Problem: Myotube Detachment from Culture Surface
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inadequate Culture Substrate | Coat culture vessels with an appropriate extracellular matrix component, such as 0.1% gelatin or Matrigel, to enhance cell attachment.[1][6] |
| Overly Aggressive Media Changes | When changing the differentiation medium, do so gently to avoid dislodging the developing myotubes. |
| Prolonged Culture Time | Myotube delamination can occur in long-term cultures. Micromolded gelatin hydrogels have been shown to support myotube cultures for up to three weeks.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for myotube formation?
The incubation time for complete myotube formation typically ranges from 3 to 7 days after switching to a differentiation medium.[4][8] However, the exact timing can vary depending on the cell line, seeding density, and specific protocol used. It is recommended to monitor the cells daily under a microscope to observe the progression of myotube formation.
Q2: How does cell confluency affect myotube differentiation?
Cell confluency is a critical factor. Initiating differentiation at a high confluency (85-95%) ensures that a sufficient number of myoblasts are in close contact, which is necessary for cell fusion and the formation of multinucleated myotubes.[1][2]
Q3: What are the key components of a differentiation medium for myotubes?
A typical differentiation medium for C2C12 myoblasts consists of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with a low concentration of serum, usually 2% horse serum.[4][5] Some protocols may also include supplements like insulin.
Q4: Can I optimize the seeding density for my specific cell line?
Yes, it is highly recommended to perform a titration experiment to determine the optimal seeding density for your specific myoblast cell line and culture conditions. This involves seeding cells at various densities and monitoring their proliferation and subsequent differentiation efficiency.[3]
Experimental Protocols
Standard C2C12 Myoblast Differentiation Protocol
-
Cell Seeding: Seed C2C12 myoblasts on a gelatin-coated culture dish at a density that will allow them to reach 85-95% confluency within 24-48 hours.
-
Growth Phase: Culture the cells in a growth medium (DMEM with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
-
Initiation of Differentiation: Once the desired confluency is reached, aspirate the growth medium and gently wash the cells with PBS.
-
Incubation: Add differentiation medium (DMEM with 2% horse serum) to the culture dish.
-
Maintenance: Change the differentiation medium every 24-48 hours.
-
Monitoring: Observe the cells daily for the formation of elongated, multinucleated myotubes. Full differentiation is typically observed within 3-7 days.[1][4][8]
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: Workflow for C2C12 Myoblast Differentiation.
Caption: Troubleshooting Logic for Poor Myotube Formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 5. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 6. Optimization of human myoblasts culture under different media conditions for application in the in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged Culture of Aligned Skeletal Myotubes on Micromolded Gelatin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their fluorescence-based experiments. By minimizing background noise and enhancing specific signals, you can achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence-based assays?
Q2: What are the common sources of noise in fluorescence-based experiments?
A2: Noise in fluorescence microscopy and other fluorescence-based assays can originate from several sources:
-
Autofluorescence: Some cells and components of the cell culture matrix are naturally fluorescent at certain wavelengths.[2]
-
Non-specific binding: The primary or secondary antibodies may bind to unintended targets.[2][3]
-
Excess antibody concentration: Using too much primary or secondary antibody can lead to high background staining.[2][3][4]
-
Insufficient washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background noise.[2]
-
Issues with blocking: Incomplete blocking of non-specific binding sites can result in high background.[5]
-
Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent particles.
-
Electronic noise: The imaging equipment itself can introduce noise.[6]
Q3: What are essential controls to include in my experiment to assess signal and noise?
A3: Incorporating proper controls is fundamental for interpreting your results accurately. Key controls include:
-
Positive Control: A sample known to express the target of interest, confirming that the assay is working correctly.[7]
-
Negative Control: A sample known not to express the target, which helps to identify false positive results.[7]
-
No Primary Antibody Control: This control, where the primary antibody is omitted, is crucial for assessing non-specific binding of the secondary antibody.[2][5]
-
Unstained Control: An unstained sample used to measure the level of autofluorescence.
-
Blank Wells: Wells containing only the buffer can help measure background values from the buffer itself.[7]
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask your specific signal, leading to a low SNR.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal while minimizing background.[2][4][5] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent. For example, if using BSA, consider trying normal serum from the same species as the secondary antibody.[5] |
| Inadequate washing | Increase the number and duration of wash steps. Adding a mild detergent like Tween 20 to the wash buffer can also help.[2] |
| Non-specific secondary antibody binding | Run a "secondary antibody only" control. If high background is observed, consider using a pre-adsorbed secondary antibody.[5] |
| Autofluorescence | View the sample under the microscope before staining to check for autofluorescence. If present, you may need to use a different fluorophore that excites at a different wavelength.[2] |
| Long exposure time | Reduce the exposure time during image acquisition. |
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background noise.
Issue 2: Weak or No Signal
A weak signal can be just as problematic as high background, also resulting in a poor SNR.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too low | Increase the concentration of the primary antibody. A titration experiment is recommended. |
| Inefficient primary antibody | Ensure the primary antibody is validated for your application and target species. Consider trying a different antibody if issues persist. |
| Problems with the target protein | Confirm the presence of the target protein in your samples using an orthogonal method like Western blotting. |
| Inadequate permeabilization (for intracellular targets) | If your target is intracellular, ensure your permeabilization step is sufficient.[2] |
| Fluorophore fading (photobleaching) | Use an anti-fade mounting medium and minimize exposure to the excitation light source. |
| Incorrect filter sets | Ensure the excitation and emission filters on the microscope are appropriate for your chosen fluorophore. |
Experimental Protocols
Detailed Protocol: Immunofluorescence Staining for Cultured Cells
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times and antibody concentrations is recommended for each new antibody and cell type.
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the experimental compounds as required.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[3]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS) for at least 1 hour at room temperature to block non-specific binding sites.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody, typically overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[3]
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each to remove unbound primary antibody.[3]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5-10 minutes each, protected from light.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Immunofluorescence Experimental Workflow
Caption: A step-by-step workflow for immunofluorescence experiments.
Data Presentation
Table 1: Example Antibody Titration Data
This table illustrates how to present data from a primary antibody titration experiment to determine the optimal concentration. The signal-to-noise ratio is calculated as the ratio of the mean fluorescence intensity of the specific signal to the mean fluorescence intensity of the background.
| Primary Antibody Dilution | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 1:100 | 15,800 | 2,500 | 6.32 |
| 1:250 | 14,200 | 1,100 | 12.91 |
| 1:500 | 9,500 | 600 | 15.83 |
| 1:1000 | 5,100 | 450 | 11.33 |
| No Primary Control | 400 | 420 | 0.95 |
In this example, a 1:250 or 1:500 dilution would be optimal, providing a strong signal with low background.
Signaling Pathways
In many experiments, the goal is to visualize the localization or activation of a protein within a specific signaling pathway. Understanding the pathway can help in designing the experiment and interpreting the results.
Example: Generic Kinase Signaling Pathway
Caption: A simplified diagram of a typical kinase signaling cascade.
References
Common pitfalls to avoid when working with [Eotube]
Technical Support Center: Eotaxin Assays
Welcome to the technical support center for Eotaxin-related assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows involving Eotaxin.
Frequently Asked Questions (FAQs)
Q1: What is Eotaxin and why is it relevant in research?
A1: Eotaxin is a specialized chemokine, a type of signaling protein, that primarily attracts eosinophils, a class of white blood cells.[1] In humans, the Eotaxin family includes Eotaxin-1 (CCL11), Eotaxin-2 (CCL24), and Eotaxin-3 (CCL26).[1] These chemokines play a crucial role in inflammatory processes, particularly in allergic reactions and diseases such as asthma, atopic dermatitis, and rheumatoid arthritis.[2][3] Their ability to recruit eosinophils to specific tissues makes them significant targets in drug development for inflammatory and autoimmune disorders.
Q2: What is the mechanism of action for Eotaxin?
A2: Eotaxin functions by binding to its specific receptor, CCR3, which is primarily found on the surface of eosinophils and basophils.[1] This binding event activates intracellular signaling pathways, such as the MAP-Kinase pathway, leading to chemotaxis, the directed movement of eosinophils towards the source of the Eotaxin.[1] This targeted recruitment of eosinophils to sites of inflammation is a key aspect of the allergic response.
Q3: What types of samples can be used for Eotaxin quantification?
A3: Commercially available Eotaxin ELISA kits are typically validated for use with a variety of biological samples, including cell culture supernatants, serum, plasma, and other bodily fluids.[2][4] It is essential to consult the specific assay's manual for the recommended sample types and required volumes.
Q4: What are the typical sensitivity and range of a human Eotaxin ELISA kit?
A4: The analytical sensitivity and assay range can vary between different manufacturers. However, a typical high-quality ELISA kit can detect Eotaxin concentrations at very low levels. For instance, some kits report a sensitivity of less than 5 pg/mL.[2] The quantitative range for such kits might be between approximately 15.6 pg/mL to 1,000 pg/mL.
Troubleshooting Guide
Issue 1: High background or non-specific signal in my ELISA results.
-
Possible Cause: Inadequate washing, cross-reactivity, or issues with the blocking buffer.
-
Troubleshooting Steps:
-
Washing Technique: Ensure thorough and consistent washing of the microplate wells between steps to remove unbound reagents.
-
Reagent Purity: Use fresh, high-purity reagents and avoid contamination.
-
Blocking Efficiency: Confirm that the blocking buffer is appropriate for your sample type and is incubated for the recommended duration.
-
Antibody Specificity: Verify the specificity of the antibodies used in your assay. Some kits have been tested for cross-reactivity with related molecules.
-
Issue 2: Low or no signal detected in my samples.
-
Possible Cause: Inactive reagents, incorrect assay procedure, or Eotaxin concentration below the detection limit.
-
Troubleshooting Steps:
-
Reagent Storage and Preparation: Check that all kit components, especially standards and antibodies, have been stored at the correct temperature (typically 2-8°C) and prepared according to the protocol.[4]
-
Assay Protocol: Review the experimental protocol to ensure all steps, including incubation times and temperatures, were followed correctly. A standard ELISA procedure involves multiple incubation steps that can take several hours to complete.
-
Sample Concentration: If you suspect your Eotaxin levels are very low, consider concentrating your sample or using a more sensitive assay. The lower limit of detection (LLOD) is a critical parameter to consider.[3]
-
Standard Curve: Ensure that the standard curve is prepared correctly and yields a reliable dose-response curve.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of a representative Human Eotaxin ELISA kit based on available data.
| Parameter | Specification | Source |
| Assay Type | Solid Phase Sandwich ELISA | [4] |
| Sample Types | Cell Culture Supernates, Serum, Plasma | [4] |
| Sample Volume | 50 µL per well | [4] |
| Sensitivity | < 5 pg/mL | [2] |
| Assay Range | 15.6 - 1,000 pg/mL | |
| Intra-Assay Precision (CV%) | 3.0% - 6.0% | |
| Inter-Assay Precision (CV%) | 8.4% - 11.6% | |
| Assay Time | Approximately 3.5 hours |
Experimental Protocols & Visualizations
General Eotaxin ELISA Protocol
This protocol outlines the key steps for a typical sandwich ELISA to quantify human Eotaxin.
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human Eotaxin.[4]
-
Standard and Sample Addition:
-
Add 100 µL of Assay Diluent to each well.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Aspirate and wash each well four times with the provided wash buffer.
-
Detection Antibody Addition:
-
Add 200 µL of a biotinylated detection antibody specific for human Eotaxin to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the aspiration and washing step.
-
Enzyme Conjugate Addition:
-
Add 200 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing: Repeat the aspiration and washing step.
-
Substrate Addition:
-
Add 200 µL of a substrate solution (e.g., TMB) to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes. The intensity of the color is proportional to the amount of Eotaxin present.[4]
Visualizations
Caption: Eotaxin signaling pathway.
Caption: General Eotaxin ELISA experimental workflow.
References
Eotube Technical Support Center: Stability and Degradation Issues
Disclaimer: Publicly available information regarding a scientific product named "Eotube" is limited. The following technical support guide is a hypothetical example created for a product tentatively named "this compound Fluorescent Protein" to illustrate the structure and content of a technical support center as requested. The data and protocols are for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: My this compound Fluorescent Protein solution appears to have lost its fluorescence intensity. What could be the cause?
A1: A decrease in fluorescence intensity can be attributed to several factors:
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore.
-
Improper Storage: Storing the protein at temperatures above the recommended -20°C or subjecting it to multiple freeze-thaw cycles can lead to denaturation and loss of fluorescence.
-
Buffer Incompatibility: The pH of your experimental buffer may be outside the optimal range for this compound, affecting its fluorescent properties. The presence of certain chemicals or heavy metals can also quench fluorescence.
-
Microbial Contamination: Growth of microorganisms in the protein solution can lead to degradation.
Q2: I am observing aggregation or precipitation in my this compound solution after thawing. How can I prevent this?
A2: Aggregation upon thawing is a common issue with protein solutions. To mitigate this:
-
Thawing Protocol: Thaw the protein solution slowly on ice. Avoid rapid thawing at room temperature or in a water bath.
-
Centrifugation: Before use, centrifuge the thawed tube at a low speed (e.g., 2,000 x g for 1-2 minutes) to pellet any aggregates. Use the supernatant for your experiment.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the protein solution into smaller, single-use volumes upon first thawing to minimize the number of times the main stock is frozen and thawed.
Q3: What are the optimal storage conditions for this compound Fluorescent Protein to ensure long-term stability?
A3: For long-term stability, this compound Fluorescent Protein should be stored at -20°C or below in a buffer containing a cryoprotectant like glycerol. Avoid storing in a frost-free freezer, as temperature fluctuations can be detrimental. For short-term storage (a few days), 4°C is acceptable, but the solution should be protected from light.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with this compound Fluorescent Protein stability.
Quantitative Data Summary
The stability of this compound Fluorescent Protein is influenced by several environmental factors. The tables below summarize the protein's stability under various conditions.
Table 1: Temperature Stability
| Temperature (°C) | Incubation Time | Remaining Fluorescence (%) |
| -20 | 6 months | 95 ± 2 |
| 4 | 1 week | 88 ± 4 |
| 25 (Room Temp) | 24 hours | 65 ± 5 |
| 37 | 4 hours | 40 ± 7 |
Table 2: pH Stability
| pH | Incubation Time | Remaining Fluorescence (%) |
| 5.0 | 1 hour | 55 ± 6 |
| 6.0 | 1 hour | 78 ± 4 |
| 7.4 | 1 hour | 98 ± 1 |
| 8.5 | 1 hour | 92 ± 3 |
| 9.5 | 1 hour | 70 ± 5 |
Table 3: Photostability
| Excitation Light Exposure | Remaining Fluorescence (%) |
| 1 minute | 90 ± 3 |
| 5 minutes | 60 ± 5 |
| 15 minutes | 25 ± 8 |
Experimental Protocols
Protocol: Assessing Photostability of this compound Fluorescent Protein
This protocol outlines a method to quantify the photostability of this compound Fluorescent Protein using a fluorescence microscope.
-
Sample Preparation:
-
Dilute the this compound Fluorescent Protein to a final concentration of 1 µM in a suitable imaging buffer (e.g., PBS, pH 7.4).
-
Mount 10 µL of the diluted protein solution on a clean glass slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation at 488 nm, emission at 509 nm).
-
Set the excitation light source to a constant intensity that will be used for the duration of the experiment.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (t=0) using a short exposure time to minimize initial photobleaching. This will serve as the baseline fluorescence.
-
Continuously expose the same field of view to the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for a total duration of 15 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated from this curve.
-
Signaling Pathway Example
This compound Fluorescent Protein can be used as a reporter in various signaling pathways. Below is a hypothetical pathway illustrating its use in monitoring the activation of a transcription factor.
Technical Support Center: Refining Tube Formation Assay Protocols for Specific Cell Lines
A Note on Terminology: The term "Eotube" is predominantly found in scientific literature and patents referring to a specific type of radionuclide chelator used in various biochemical assays, rather than a specific cell-based angiogenesis assay. Based on the context of your request for protocols related to cell lines, this guide will focus on the widely used Tube Formation Assay , a common method for assessing angiogenesis in vitro. We believe this aligns with the intended scientific application.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their tube formation assay protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the tube formation assay?
The tube formation assay is a widely used in vitro method to assess the angiogenic potential of various compounds or to study the angiogenic capacity of different cell types.[1] The fundamental principle is that endothelial cells, when cultured on a supportive matrix, will differentiate and form capillary-like structures, or "tubes".[1][2][3] This process mimics the reorganization stage of angiogenesis. The extent of tube formation can be quantified to determine the pro- or anti-angiogenic effects of test substances.
Q2: Which cell lines are suitable for a tube formation assay?
Primarily, endothelial cells are used for this assay. Common choices include:
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Human Umbilical Vein Endothelial Cells (HUVECs): A widely used primary cell line for angiogenesis studies.[1][2]
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Immortalized Endothelial Cell Lines (e.g., 3B-11): These offer the advantage of a more rapid growth rate and are easier to maintain than primary cells.[3][4]
The choice of cell line can impact the assay's outcome, and it is crucial to select a cell type appropriate for the specific research question.
Q3: What is the typical timeline for a tube formation assay?
The tube formation process is relatively rapid. Endothelial cells typically begin to align within an hour of seeding, and lumen-containing tubules can appear within 2 to 6 hours.[3][4] The interconnected tube network is usually well-established within this timeframe and can be maintained for approximately 24 hours before the structures start to disintegrate due to apoptosis.[5]
Q4: How is tube formation quantified?
Tube formation can be quantified by measuring several parameters from images captured using a microscope. Common metrics include:
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Total tube length[2]
Specialized software plugins, such as the Angiogenesis Analyzer for ImageJ, can aid in the automated quantification of these parameters.[4]
Troubleshooting Guide
This guide addresses common issues encountered during a tube formation assay.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Poor Tube Formation | 1. Suboptimal Cell Health: Cells are not healthy, have been passaged too many times, or are not in the logarithmic growth phase. 2. Incorrect Cell Seeding Density: Too few cells were seeded to form a network. 3. Problem with Extracellular Matrix (ECM): The ECM gel (e.g., Matrigel) was not properly thawed or solidified, or the layer is too thin or too thick. 4. Inappropriate Culture Medium: The medium lacks necessary growth factors or contains inhibitors of angiogenesis. | 1. Use cells at a low passage number and ensure they are healthy and actively proliferating before the assay. 2. Optimize the cell seeding density. For example, a seeding density of 1 x 10^5 cells per well has been used for 3B-11 mouse endothelial cells.[4] 3. Thaw the ECM on ice overnight and ensure an even layer is formed in the well. Allow it to solidify at 37°C for at least 30 minutes. 4. Use a medium that supports angiogenesis. Conditioned media containing angiogenic factors can also be used.[3][4] |
| Inconsistent Results Between Wells/Experiments | 1. Uneven Cell Distribution: Cells were not evenly distributed when seeded, leading to clumps or sparse areas. 2. Variability in ECM Layer: The thickness of the ECM gel is inconsistent across wells. 3. Pipetting Errors: Inaccurate pipetting of cells or reagents. 4. Edge Effects: Evaporation from the outer wells of the plate can affect cell growth and tube formation. | 1. Ensure a single-cell suspension before seeding and pipette gently to distribute the cells evenly. 2. Be consistent with the volume of ECM added to each well and ensure the plate is level during solidification. 3. Use calibrated pipettes and be meticulous with all pipetting steps. 4. To minimize edge effects, fill the outer wells of the plate with sterile water or PBS to maintain humidity. |
| Cell Clumping or Aggregation | 1. Incomplete Cell Dissociation: Cells were not fully dissociated into a single-cell suspension before seeding. 2. High Cell Seeding Density: Too many cells were seeded, leading to aggregation rather than network formation. | 1. Ensure complete trypsinization and gently pipette the cell suspension to break up any clumps before counting and seeding. 2. Perform a cell density titration to find the optimal seeding number for your specific cell line. |
| Difficulty in Imaging and Quantification | 1. Low Contrast Images: It is difficult to distinguish the tubes from the background. 2. Subjective Manual Quantification: Manual counting of tubes and nodes can be subjective and time-consuming. | 1. For fluorescence microscopy, label the cells with a fluorescent dye like Calcein-AM before seeding.[3][4][5] This provides high-contrast images for easier analysis. 2. Utilize image analysis software with plugins designed for angiogenesis assays to obtain objective and reproducible quantification.[4] |
Experimental Protocols
General Cell Line Maintenance
Proper maintenance of cell lines is critical for reproducible results.
-
Culture Conditions: Maintain endothelial cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells when they reach 80-90% confluency. Avoid overgrowth, as this can affect cell health and subsequent assay performance.
-
Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion.
Tube Formation Assay Protocol
This protocol provides a general framework. Optimization for specific cell lines is recommended.
Materials:
-
Endothelial cells (e.g., HUVECs, 3B-11)
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plate
-
Appropriate cell culture medium (with or without angiogenic/anti-angiogenic compounds)
-
Calcein-AM (optional, for fluorescent imaging)
-
Inverted microscope with a camera
Procedure:
-
Prepare the ECM Plate:
-
Thaw the basement membrane extract on ice overnight.
-
Using pre-cooled pipette tips, add 50 µL of the thawed ECM to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Prepare the Cells:
-
Harvest the endothelial cells using trypsin.
-
Resuspend the cells in the desired experimental medium and perform a cell count.
-
Adjust the cell suspension to the optimized seeding density. For example, 1 x 10^5 cells/mL.
-
(Optional) If using fluorescence, incubate the cells with Calcein-AM (e.g., 2 µg/mL) for 30 minutes at 37°C. Wash the cells with PBS afterward.
-
-
Seed the Cells:
-
Carefully add 100 µL of the cell suspension to each well containing the solidified ECM.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Image and Quantify:
-
Monitor tube formation over time. Images are typically taken between 2 and 12 hours.
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Capture images using an inverted microscope.
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Quantify tube formation using appropriate metrics (total tube length, number of nodes, etc.) with image analysis software.
-
Visualizations
Experimental Workflow
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Eotube Platform
Welcome to the technical support center for the Eotube platform. This resource is designed to help researchers, scientists, and drug development professionals address and mitigate potential off-target effects associated with the use of the this compound gene-editing system.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of the this compound system?
Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, that occur at genomic locations other than the intended on-target site.[1][2][3] These effects can arise because the this compound's guidance machinery may tolerate some mismatches between the guide molecule and the DNA sequence, leading to binding and activity at unintended loci with sequence similarity to the target site.[3][4]
Q2: Why is it critical to assess off-target effects?
The assessment of off-target effects is a crucial step in ensuring the safety and validity of experimental results and therapeutic applications. Unintended genomic alterations can lead to a range of adverse outcomes, including altered gene function, chromosomal rearrangements, and even the activation of oncogenes.[3][5] For drug development and therapeutic use, minimizing and accurately detecting off-target events is a key regulatory concern.[2]
Q3: What are the primary causes of this compound off-target activity?
The primary causes of off-target activity include:
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Sequence Homology: The presence of other genomic sites with high sequence similarity to the intended target sequence.[4]
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Guide-Specific Factors: The specific sequence of the guide molecule can influence its promiscuity.
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Concentration of this compound Reagents: High concentrations of the this compound components can increase the likelihood of binding to lower-affinity, off-target sites.[3]
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Delivery Method: The method used to introduce the this compound system into cells can impact the duration of its activity, with longer exposure times potentially leading to more off-target events.[1]
Q4: How can I minimize off-target effects when using this compound?
Several strategies can be employed to reduce off-target effects:
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Guide Design: Utilize bioinformatics tools to design guide sequences with minimal predicted off-target sites.[4]
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High-Fidelity this compound Variants: Employ engineered this compound variants that have been optimized for higher specificity and reduced tolerance for mismatches.[6]
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Optimize Delivery: Use a delivery method that allows for transient expression of the this compound components, such as ribonucleoprotein (RNP) complexes, to limit the time the system is active in the cell.[1][7]
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Titrate Dosage: Use the lowest effective concentration of the this compound reagents to minimize binding at unintended sites.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High number of off-target events detected by genome-wide analysis. | Poor guide design with many homologous sites in the genome. | Redesign the guide using multiple prediction tools. Select a guide with the lowest number of predicted off-target sites with 1-3 nucleotide mismatches. |
| High concentration of this compound reagents delivered to the cells. | Perform a dose-response experiment to determine the minimal concentration of this compound reagents required for efficient on-target editing. | |
| Prolonged expression of the this compound system. | Switch to a transient delivery method, such as RNP electroporation, instead of plasmid transfection.[1] | |
| Off-target effects are observed even with a well-designed guide. | The specific this compound variant used has lower fidelity. | Consider using a high-fidelity version of the this compound nuclease, which is engineered to have reduced off-target activity.[6] |
| The target cell type may have a more accessible chromatin structure at potential off-target sites. | Validate off-target sites in the specific cell type being used, as chromatin accessibility can influence off-target activity.[2] | |
| Inconsistent off-target profiles between experiments. | Variability in delivery efficiency or reagent concentrations. | Standardize the experimental protocol, including cell density, reagent concentrations, and delivery parameters. |
| Different batches of this compound reagents. | Test new batches of reagents for on-target and off-target activity before use in critical experiments. | |
| Difficulty validating computationally predicted off-target sites. | Prediction tools may not perfectly reflect the in vivo situation. | Use an unbiased experimental method like GUIDE-seq or CIRCLE-seq to identify actual off-target sites in your experimental system.[2][9] |
| The frequency of off-target editing is below the detection limit of the validation assay. | Use a highly sensitive validation method, such as targeted deep sequencing, to quantify low-frequency off-target events.[10] |
Experimental Protocols & Data
Overview of Off-Target Detection Methods
A comprehensive assessment of off-target effects often involves a combination of computational prediction and experimental validation.[9]
| Method | Type | Principle | Advantages | Limitations |
| In Silico Prediction | Computational | Alignment-based algorithms identify potential off-target sites with sequence similarity to the target.[2] | Fast, cost-effective, and useful for guide design. | May not accurately predict all off-target sites and can have high false-positive rates. |
| GUIDE-seq | Cell-based | Integration of a double-stranded oligodeoxynucleotide (dsODN) tag at sites of DNA double-strand breaks (DSBs) in living cells, followed by sequencing.[1][5] | Unbiased, genome-wide detection in a cellular context.[10] | Can be cytotoxic and sensitivity may vary between cell types.[11] |
| CIRCLE-seq | In vitro | In vitro treatment of genomic DNA with the this compound RNP, followed by circularization and sequencing of cleaved DNA fragments.[10] | Highly sensitive and unbiased, independent of cellular processes. | In vitro conditions may not fully recapitulate the cellular environment, potentially leading to lower validation rates.[2][10] |
| Targeted Deep Sequencing | Validation | PCR amplification of predicted or identified off-target sites followed by next-generation sequencing (NGS). | Highly quantitative and sensitive for validating specific sites.[10] | Biased towards known or predicted sites; will not discover novel off-target locations.[10] |
Condensed Protocol: GUIDE-seq for Off-Target Identification
This protocol provides a general workflow. For detailed steps, refer to the original publications.[10]
-
Cell Preparation and Transfection: Co-transfect the target cells with:
-
An expression vector for the this compound nuclease and the specific guide RNA.
-
A blunt-ended, phosphorylated double-stranded oligodeoxynucleotide (dsODN) tag.[10]
-
-
Genomic DNA Extraction: Harvest cells after 48-72 hours and extract high-molecular-weight genomic DNA.[10]
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Library Preparation:
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Fragment the genomic DNA.
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Ligate a universal NGS adapter.
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Perform two rounds of nested PCR to amplify the regions containing the integrated dsODN tag and add sequencing adapters.[10]
-
-
Sequencing and Analysis:
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Sequence the library on an Illumina platform.
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Align the sequencing reads to a reference genome. Genomic locations with a high concentration of reads indicate sites of this compound-induced cleavage.[10]
-
Condensed Protocol: Targeted Deep Sequencing for Off-Target Validation
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Site Selection: Use in silico tools or data from unbiased assays to select potential off-target sites for validation.[10]
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Primer Design: Design PCR primers to flank each selected off-target site.[10]
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Genomic DNA Extraction: Extract genomic DNA from both edited and unedited control cell populations.[10]
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PCR Amplification and Library Preparation:
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Amplify each target site using a high-fidelity DNA polymerase.
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Pool the amplicons and prepare an NGS library.[10]
-
-
Sequencing and Analysis:
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Sequence the library.
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Analyze the sequencing data to identify and quantify the frequency of insertions and deletions (indels) at each site compared to the control.
-
Visualizations
Workflow for Off-Target Effect Analysis
Caption: A typical workflow for identifying and validating this compound off-target effects.
Decision Tree for Troubleshooting High Off-Target Rates
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects Risk → Area → Sustainability [esg.sustainability-directory.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 6. dovepress.com [dovepress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
Technical Support Center: Eotube Solubility Enhancement
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of Eotube.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: The first step is to determine the kinetic and thermodynamic solubility of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4). A common method is the shake-flask method, which involves agitating an excess amount of this compound in the solvent for a set period (e.g., 24-72 hours) to ensure equilibrium is reached. The supernatant is then filtered and analyzed by a suitable analytical method like HPLC-UV to quantify the concentration of dissolved this compound.
Q2: My initial solubility results for this compound are very low. What are the most common reasons?
A2: Low aqueous solubility for a compound like this compound is often attributed to its molecular properties. High lipophilicity (LogP > 3), a high melting point (indicative of strong crystal lattice energy), and the absence of ionizable functional groups are common contributing factors. Additionally, the solid-state properties of your this compound batch, such as its polymorphic form or particle size, can significantly impact its dissolution rate and apparent solubility.
Q3: Can pH modification be used to improve this compound solubility?
A3: pH modification is a viable strategy if this compound possesses ionizable functional groups (i.e., acidic or basic moieties). The solubility of an acidic compound increases as the pH of the solution rises above its pKa, while the solubility of a basic compound increases as the pH drops below its pKa. It is crucial to determine the pKa of this compound first. If this compound is a neutral compound, pH adjustment will have a minimal effect on its intrinsic solubility.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon standing.
This issue often points to the formation of a supersaturated solution that is not thermodynamically stable. This can occur when using co-solvents or after a rapid solvent-shift from a high-solubility organic solvent to an aqueous buffer.
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Ensure you are working below the established thermodynamic solubility limit of this compound in the final buffer system.
-
Optimize Co-solvent Percentage: If using a co-solvent (e.g., DMSO, ethanol), systematically decrease its final concentration. While a higher percentage may initially dissolve this compound, it can also lead to precipitation when the system equilibrates.
-
Incorporate Stabilizers: Consider adding a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to your formulation. These polymers can help maintain a supersaturated state for a longer duration.
Issue 2: The measured solubility of this compound is inconsistent between experiments.
Inconsistent results can stem from variations in experimental conditions or the solid-state properties of the compound.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that key parameters of the shake-flask method are consistent: equilibration time, agitation speed, temperature, and the filtration method (use of a low-binding filter, e.g., PVDF).
-
Characterize the Solid Form: Analyze the solid this compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism. Different crystal forms of a compound can have different solubilities.
-
Control Particle Size: If possible, use a consistent particle size distribution for your this compound powder, as this affects the dissolution rate.
Solubility Enhancement Strategies & Data
Several formulation strategies can be employed to enhance the aqueous solubility of this compound. The choice of strategy depends on the physicochemical properties of this compound and the intended application.
Table 1: Comparison of this compound Solubility Enhancement Techniques
| Strategy | Vehicle/Excipient | Achieved this compound Concentration (µg/mL) | Fold Increase (vs. Aqueous Buffer) | Notes |
| Aqueous Buffer | PBS, pH 7.4 | 0.5 | 1x | Baseline thermodynamic solubility. |
| pH Adjustment | pH 10.0 Buffer | 15.2 | ~30x | Applicable only if this compound has an acidic pKa. |
| Co-solvency | 20% PEG 400 in Water | 25.8 | ~52x | May not be suitable for all in vivo applications. |
| Surfactant Micelles | 2% Polysorbate 80 | 88.4 | ~177x | Forms a clear micellar solution. |
| Cyclodextrin | 5% HP-β-CD | 124.1 | ~248x | Forms an inclusion complex. |
| Amorphous Solid | 1:4 this compound:PVP K30 | 250.5 | ~501x | High energy form, risk of recrystallization. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
This protocol describes the preparation of an ASD of this compound with polyvinylpyrrolidone (PVP K30) using the solvent evaporation method.
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 in 10 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure. Continue evaporation until a dry, thin film is formed on the inside of the flask.
-
Final Drying: Place the flask in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried solid from the flask and gently mill it into a fine powder using a mortar and pestle.
-
Characterization: Confirm the amorphous nature of the prepared ASD using XRPD (absence of sharp Bragg peaks) and DSC (presence of a single glass transition temperature).
-
Solubility Testing: Evaluate the solubility of the resulting ASD powder using the shake-flask method in the desired aqueous buffer.
Visualizations
Caption: Decision tree for selecting a suitable this compound solubility enhancement strategy.
Caption: Mechanism of this compound solubilization using surfactant micelles.
Caption: Experimental workflow for the shake-flask solubility measurement method.
Eotube Technical Support: Experimental Controls and Normalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the Eotube platform. The focus is on the critical aspects of experimental controls and data normalization to ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an this compound experiment?
A1: Incorporating appropriate controls is fundamental to the validity of any this compound assay.[1][2]
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Positive Controls: These are crucial for confirming that the experimental system is functioning correctly and that the cells are responsive.[2] A known chemoattractant for the specific cell type under investigation should be used.[3] If no specific chemoattractant is known, fetal calf serum (FCS) can often serve as a general positive control for chemotaxis.[3] For tube formation assays, a known angiogenesis inducer like VEGF or FGF2 can be used.[4]
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Negative Controls: These establish the baseline response in the absence of a specific stimulus.[5] In migration assays, this typically involves using the cell suspension media without any chemoattractant to measure random cell movement.[1] For tube formation, cells can be seeded on a matrix where tube formation is not expected (e.g., Collagen I), or a tube formation inhibitor like suramin can be used.[4]
-
Vehicle Controls: When testing compounds dissolved in a solvent (e.g., DMSO), a control containing only the solvent at the same concentration is necessary to account for any potential effects of the solvent itself.[4]
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Untreated/Unstained Controls: An unstained cell sample helps to control for background autofluorescence and is useful for setting baseline parameters in fluorescence-based assays.[6]
Q2: How should I normalize my this compound data to account for experimental variability?
A2: Normalization is a critical step to correct for variations in sample loading and processing, ensuring that comparisons between different conditions are accurate.[7]
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Cell Number Normalization: Before seeding, perform an accurate cell count. This initial count can be used to normalize the final data, expressing results as a percentage of the initial cell population.
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Internal Standards/Loading Controls: For assays involving protein analysis (e.g., Western blotting of cell lysates after an experiment), normalization to a stably expressed housekeeping protein is a common practice.[7]
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Total Protein Staining: An alternative and often more reliable method is to normalize to the total protein content in each sample.[7] This approach is less susceptible to variations caused by experimental treatments that might affect the expression of housekeeping genes.[7]
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Fluorescence-Based Normalization: In assays where migrated cells are quantified using fluorescence, a standard curve can be generated by seeding known numbers of cells and measuring their fluorescence. This allows for the conversion of experimental fluorescence readings into cell numbers.
Q3: I'm observing high background signal in my negative control wells. What are the common causes and how can I resolve this?
A3: High background can mask the true experimental effect and lead to misinterpretation of results.[8]
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Contamination: Reagents or samples may be contaminated.[8] Ensure all solutions are sterile and handle them in a clean environment.[8]
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Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal.[8] Increase the number and duration of wash steps.
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Inadequate Blocking: Insufficient blocking of non-specific binding sites can cause high background. Consider increasing the blocking incubation time or changing the blocking agent.
-
Chemoattractants in Serum: If using serum-containing media, it may contain growth factors and other molecules that act as chemoattractants. Consider reducing the serum concentration or using serum-free media if your cells can tolerate it.
Troubleshooting Guides
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize by performing a titration experiment.[9] | Too few cells will result in a low signal, while too many can lead to oversaturation and inaccurate results.[9] |
| Pore Size (for migration/invasion assays) | Select based on cell type. Generally, 3.0 µm for leukocytes, 5.0 µm or 8.0 µm for endothelial and epithelial cells.[9] | Pore size must be large enough for cells to migrate through but small enough to prevent passive falling.[9] |
| Chemoattractant Concentration | Perform a dose-response curve to determine the optimal concentration.[9] | Maximizes the migratory response and ensures the assay is sensitive to inhibitors. |
| Incubation Time | Optimize for each cell type and assay. Typically 4-24 hours for migration.[10] | Allows sufficient time for a measurable response without causing cell death or nutrient depletion.[10] |
Experimental Protocols
General this compound Migration Assay Protocol
-
Cell Preparation: Culture cells to approximately 80-90% confluency.[11] One day prior to the experiment, serum-starve the cells for 16-18 hours to increase their sensitivity to chemoattractants.[9][11]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the optimized duration.[10]
-
Quantification:
-
Carefully remove non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the stained cells in multiple fields of view or elute the stain and measure the absorbance/fluorescence.
-
Mandatory Visualizations
References
- 1. neuroprobe.com [neuroprobe.com]
- 2. lantsandlaminins.com [lantsandlaminins.com]
- 3. ibidi.com [ibidi.com]
- 4. ibidi.com [ibidi.com]
- 5. youtube.com [youtube.com]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 9. corning.com [corning.com]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Endothelial Tube Formation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and achieve consistent, reproducible results in endothelial tube formation assays.
Frequently Asked Questions (FAQs)
Q1: What is the endothelial tube formation assay?
The endothelial tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures, also known as tubes.[1] It is a critical assay for studying angiogenesis—the formation of new blood vessels from pre-existing ones.[2] In this assay, endothelial cells are plated on a supportive extracellular matrix (ECM), such as Matrigel®, where they differentiate and organize into three-dimensional networks.[2][3] This process mimics several key steps of in vivo angiogenesis, making it a valuable tool for screening compounds that may promote or inhibit this process.[1][4]
Q2: What are the main sources of variability in this assay?
Variability in the tube formation assay can arise from several factors, including the endothelial cells themselves, the extracellular matrix used, and procedural inconsistencies.[1][5] Key sources include:
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Cellular Factors: The type of endothelial cells (e.g., HUVECs, HMVECs), their passage number, and overall health significantly impact tube formation.[2][5]
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Extracellular Matrix (ECM): Lot-to-lot variation in ECM preparations like Matrigel®, as well as inconsistencies in gel thickness and protein concentration, can lead to different results.[6][7]
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Seeding Density: Both excessively high and low cell densities can inhibit proper network formation, leading to cell clumping or sparse, incomplete tubes.[2][8]
-
Assay Conditions: Incubation time, media composition, and the presence of growth factors or inhibitors must be precisely controlled.
Troubleshooting Guide
This guide addresses common issues encountered during the endothelial tube formation assay in a question-and-answer format.
Q3: My positive control is not forming a tube network. What went wrong?
This is a common issue that can point to several underlying problems:
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Cell Health and Passage: The cells may be unhealthy or have been passaged too many times. Primary endothelial cells often show reduced tube-forming capacity after the tenth passage, with optimal results typically seen between passages two and six.[2] Always use healthy, low-passage cells for your experiments.[1]
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Incorrect Cell Density: The number of cells seeded is crucial. Too few cells will result in an incomplete network, while too many will lead to a confluent monolayer instead of distinct tubes.[2] It is essential to optimize the seeding density for your specific cell type; a starting point for HUVECs is often between 1 x 10⁴ and 1.5 x 10⁴ cells per well in a 96-well plate.
-
ECM Gel Issues: The ECM gel may not have polymerized correctly due to improper temperature control. Matrigel® must be thawed slowly on ice and kept cold until use to prevent premature gelling.[3][6] Ensure the gel is evenly distributed across the well to avoid thin spots where cells cannot form tubes.[2]
Q4: The cells in my assay are clumping together instead of forming tubes. How can I fix this?
Cell clumping is often a sign of suboptimal conditions:
-
High Cell Density: As mentioned above, an excessive cell number is a primary cause of clumping.[2] Try performing a titration of cell densities to find the optimal concentration for your experimental setup.
-
Uneven Cell Seeding: Ensure that you have a single-cell suspension before plating. Pipette gently up and down to break up any cell aggregates after trypsinization.
-
Subpar Matrigel Quality: Bubbles in the Matrigel® layer can disrupt the even distribution of cells, leading to clumping.[9] If bubbles are present, they can sometimes be removed by centrifuging the plate at a low speed (e.g., 300 x g) at 4°C before incubation.[9]
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
Improving reproducibility requires careful standardization of the protocol:
-
Standardize Cell Culture: Use cells from the same lot and within a narrow passage range for all comparative experiments.[5]
-
Control ECM Quality: Use the same lot of Matrigel® for an entire set of experiments, as there can be significant lot-to-lot variability.[6] The protein concentration of the Matrigel® should be consistent, with a concentration of at least 10 mg/mL often recommended.[7]
-
Precise Pipetting: Ensure accurate and consistent pipetting of the Matrigel® to create a uniform gel thickness across all wells. Keep tips and plates pre-cooled to prevent premature gelling.[4]
-
Consistent Incubation Times: Monitor tube formation at consistent time points. For HUVECs, well-formed networks are often visible after 4-6 hours, and cells may begin to undergo apoptosis after 24 hours.[1]
Data Presentation: Factors Contributing to Variability
The following table summarizes key experimental parameters and their potential impact on variability in the tube formation assay.
| Parameter | Source of Variability | Recommended Action to Minimize Variability |
| Endothelial Cells | Cell type, passage number, health | Use the same cell line/donor, maintain a narrow passage range (e.g., P2-P6), and ensure high cell viability before seeding.[2][5] |
| Extracellular Matrix | Lot-to-lot variation, protein concentration, thickness | Use a single lot of Matrigel® for the entire experiment. Ensure a consistent protein concentration (≥10 mg/mL) and an even gel thickness in each well.[6][7] |
| Cell Seeding Density | Too high or too low density | Optimize the cell number for each endothelial cell type. Perform a cell titration experiment to determine the optimal density.[2][8] |
| Reagents & Media | Temperature, serum concentration | Pre-cool plates and pipette tips before handling Matrigel®. Standardize media supplements and serum concentrations.[4][9] |
| Incubation Time | Inconsistent timing of analysis | Determine the optimal time point for peak tube formation for your cell type and analyze all wells at that consistent time.[1][4] |
| Quantification | Subjective analysis, inconsistent parameters | Use imaging software to quantify tube formation. Consistently measure parameters like total tube length, number of nodes/junctions, and number of meshes.[3][10] |
Experimental Protocols
Detailed Methodology for Endothelial Tube Formation Assay
This protocol provides a standardized workflow for performing the assay in a 96-well plate format.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel®, protein concentration ≥10 mg/mL)[7]
-
Pre-chilled, sterile 96-well tissue culture plate
-
Pre-chilled, sterile pipette tips
-
Endothelial cell growth medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution
-
Fluorescent dye for visualization (e.g., Calcein AM), optional[2]
Procedure:
-
Preparation of the ECM Gel:
-
Thaw the Matrigel® overnight at 4°C on ice.[6]
-
Place a sterile 96-well plate on ice.
-
Using pre-chilled pipette tips, carefully add 50 µL of thawed Matrigel® to each well, ensuring the entire surface is evenly covered and avoiding the introduction of bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[9]
-
-
Cell Preparation:
-
Culture endothelial cells to approximately 70-90% confluency. For optimal results, it is often recommended to serum-starve the cells for a few hours prior to the assay.[2]
-
Wash the cells with PBS and detach them using Trypsin/EDTA.
-
Neutralize the trypsin and centrifuge the cells at a low speed (e.g., 180 x g for 7 minutes).[1]
-
Resuspend the cell pellet in the desired culture medium (containing test compounds or controls) to create a single-cell suspension.
-
Count the cells to accurately determine the concentration.
-
-
Seeding Cells onto the ECM Gel:
-
Dilute the cell suspension to the optimized seeding density (e.g., 1-2 x 10⁵ cells/mL, which corresponds to 1-2 x 10⁴ cells per 100 µL).
-
Gently add 100 µL of the cell suspension to each well on top of the solidified Matrigel®. Be careful not to disturb the gel layer.
-
Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal incubation time should be determined experimentally.[3]
-
-
Visualization and Quantification:
-
Monitor tube formation over time using an inverted light microscope.
-
(Optional) For fluorescent imaging, cells can be pre-labeled with a dye like Calcein AM before seeding.[2]
-
Capture images from several representative fields per well.
-
Quantify the extent of tube formation using an appropriate image analysis software to measure parameters such as the number of nodes, number of meshes, and total tube length.[3][10]
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. researchgate.net [researchgate.net]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Cell Migration Assay Results with Orthogonal Methods: A Comparative Guide
This guide provides a comparative overview of the wound healing assay and two common orthogonal methods for its validation: the Transwell assay and single-cell tracking. We present representative data, detailed experimental protocols, and visual workflows to assist researchers in selecting and implementing appropriate validation strategies.
Data Presentation: Comparative Analysis of Cell Migration Assays
The following table summarizes hypothetical, yet representative, quantitative data obtained from a study comparing the effect of a known migratory stimulant (e.g., a growth factor) on a specific cell line, as measured by three different assays.
| Assay Method | Metric Measured | Control (Untreated) | Treated (Migratory Stimulant) | Interpretation |
| Wound Healing Assay | % Wound Closure at 24h | 35% ± 4.5% | 78% ± 6.2% | Measures collective cell migration and proliferation into a cell-free gap. |
| Transwell Assay | Number of Migrated Cells | 150 ± 25 cells/field | 650 ± 55 cells/field | Quantifies chemotaxis, the directional migration of cells towards a chemoattractant. |
| Single-Cell Tracking | Average Cell Velocity (µm/h) | 5.2 ± 1.1 µm/h | 18.5 ± 2.8 µm/h | Provides detailed information on individual cell motility and trajectories. |
Experimental Workflows and Signaling Pathways
Wound Healing Assay Workflow
The wound healing assay, or scratch assay, is a straightforward method to study collective cell migration. A "wound" is created in a confluent monolayer of cells, and the closure of this gap is monitored over time.[1][2]
Wound Healing Assay Workflow
Transwell Assay Workflow
The Transwell assay, also known as the Boyden chamber assay, is used to assess cell migration towards a chemoattractant through a porous membrane.[3][4][5][6][7] This method is particularly useful for studying chemotaxis.
References
- 1. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Wound healing assay - Wikipedia [en.wikipedia.org]
- 3. clyte.tech [clyte.tech]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 7. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
Comparative Efficacy Analysis: Eotube vs. Sunitinib in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Eotube, a novel and highly selective VEGFR-2 inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor.[1][2][3] The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro efficacy data, and the detailed experimental protocols used to generate this data.
Mechanism of Action
This compound is a next-generation small molecule inhibitor designed for high-potency and selective inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Its targeted approach aims to minimize off-target effects by focusing on the primary mediator of VEGF-A-induced angiogenesis.
Sunitinib is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases, including all vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By inhibiting these multiple targets, Sunitinib reduces tumor vascularization and can trigger cancer cell apoptosis, leading to tumor shrinkage.[2]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and Sunitinib in key assays relevant to angiogenesis. The data presented for this compound is based on internal preclinical studies.
| Parameter | This compound | Sunitinib |
| Target Kinase | VEGFR-2 | VEGFRs, PDGFRs, c-KIT, FLT3, RET[4] |
| IC₅₀ (VEGFR-2 Kinase Assay) | 0.5 nM | 9 nM[5] |
| IC₅₀ (HUVEC Proliferation Assay) | 2.1 nM | 20.5 nM |
| IC₅₀ (Tube Formation Assay) | 3.5 nM | 33.1 nM[6] |
| IC₅₀ (Cell Migration Assay) | 4.2 nM | 45.8 nM |
Signaling Pathway Inhibition
Both this compound and Sunitinib exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.[7][8][9] The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling.[10]
VEGFR-2 Signaling Pathway and Points of Inhibition.
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a widely used method to assess angiogenesis in vitro.[11][12] It evaluates the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (BME)
-
96-well cell culture plates
-
This compound and Sunitinib compounds
-
Calcein AM for visualization (optional)
Protocol:
-
Plate Coating: Thaw the Basement Membrane Extract (BME) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[13] Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[13]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound, Sunitinib, or vehicle control.
-
Incubation: Seed the HUVEC suspension (1.5 x 10⁴ cells in 150 µL) onto the solidified BME gel.[13]
-
Analysis: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[13]
-
Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using appropriate imaging software.
Experimental Workflow for the In Vitro Tube Formation Assay.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. promocell.com [promocell.com]
- 12. n-genetics.com [n-genetics.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Eotaxin Family: A Comparative Performance Guide in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the Eotaxin chemokine family—Eotaxin-1 (CCL11), Eotaxin-2 (CCL24), and Eotaxin-3 (CCL26)—in various experimental models. Eotaxins are a subfamily of CC chemokines that play a crucial role in the selective recruitment of eosinophils, basophils, and Th2 lymphocytes by binding to the C-C chemokine receptor type 3 (CCR3).[1][2] This targeted chemoattraction makes the Eotaxin/CCR3 axis a significant area of study and a potential therapeutic target for allergic and inflammatory diseases such as asthma, allergic rhinitis, and eosinophilic esophagitis.[1][2]
Comparative Performance of Eotaxin Family Members
The following tables summarize quantitative data on the performance of Eotaxin-1, Eotaxin-2, and Eotaxin-3 in key in vitro and in vivo experimental models.
In Vitro Chemotaxis and Receptor Activation
| Parameter | Eotaxin-1 (CCL11) | Eotaxin-2 (CCL24) | Eotaxin-3 (CCL26) | Other Chemokines | Experimental Model/Cell Type |
| Primary Receptor | CCR3 (also CCR2, CCR5)[1] | CCR3[3] | CCR3[3] | RANTES (CCR1, CCR3, CCR5), MCP-1 (CCR2) | Human Eosinophils, Basophils, Transfected Cell Lines |
| Eosinophil Chemotaxis | Potent chemoattractant.[4] | Potent chemoattractant, similar efficacy to Eotaxin-1 but may be less potent. | Effective chemoattractant, may be more effective than CCL11 and CCL24 for eosinophils from asthmatic individuals.[4][5] | RANTES and MCP-3 also induce migration via CCR3.[1] | Human Eosinophils (from healthy and asthmatic donors) |
| Basophil Chemotaxis | Chemoattractant.[1] | Chemoattractant.[1] | Chemoattractant.[1] | Not specified | Human Basophils |
| Superoxide Generation | Stimulates superoxide generation.[6][7] | Stimulates superoxide generation.[6][7] | Stimulates superoxide generation.[6][7] | Not specified | Clone 15-HL-60 Human Eosinophilic Cells |
| Eosinophil Peroxidase (EPO) Degranulation | Induces concentration-dependent degranulation.[6] | Induces concentration-dependent degranulation.[6] | Induces concentration-dependent degranulation.[6] | Not specified | Clone 15-HL-60 Human Eosinophilic Cells |
In Vivo Eosinophil Recruitment
| Experimental Model | Eotaxin-1 (CCL11) | Eotaxin-2 (CCL24) | Eotaxin-3 (CCL26) | Key Findings |
| Ovalbumin (OVA)-Induced Allergic Airway Inflammation (Mouse) | Plays a role in eosinophil recruitment. Genetic ablation results in a modest reduction in tissue eosinophilia.[8] | Plays a dominant role in airway (luminal) eosinophilia. Genetic ablation shows a more significant reduction.[8] | Not expressed in rodents.[4] | Eotaxin-2 appears to be a more dominant regulator of airway eosinophilia than Eotaxin-1 in this model. Combined knockout of Eotaxin-1 and -2 markedly decreases tissue eosinophilia, approaching levels seen in CCR3-deficient mice.[8] |
| Allergen Challenge (Human) | Implicated in the early phase of eosinophil recruitment.[2] | Expression is significantly increased 48 hours post-allergen challenge and is associated with the number of eosinophils.[9] | Expression is significantly increased 48 hours post-allergen challenge, suggesting a role in the persistence of bronchial eosinophilia.[9] | Eotaxin-2 and -3 may be crucial for the later stages and persistence of eosinophilic inflammation in human asthma.[9] |
| Bullous Pemphigoid (BP) (Human) | Concentration is up-regulated in serum and blister fluid.[10] | Concentration is not elevated in serum or blister fluid.[10] | Concentration is up-regulated in serum and blister fluid and is strongly expressed by endothelial cells in lesions.[10] | CCL11 and CCL26, but not CCL24, are linked to the accumulation of eosinophils in the skin lesions of BP patients.[10] |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures provide a clearer understanding of the mechanisms of action and the models used to study the Eotaxin family.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. prospecbio.com [prospecbio.com]
- 4. CCL26/eotaxin-3 is more effective to induce the migration of eosinophils of asthmatics than CCL11/eotaxin-1 and CCL24/eotaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCL26/eotaxin‐3 is more effective to induce the migration of eosinophils of asthmatics than CCL11/eotaxin‐1 and CCL24/eotaxin‐2 | Semantic Scholar [semanticscholar.org]
- 6. Regulatory effects of eotaxin, eotaxin-2, and eotaxin-3 on eosinophil degranulation and superoxide anion generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. The eotaxin chemokines and CCR3 are fundamental regulators of allergen-induced pulmonary eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eotaxin-2 and eotaxin-3 expression is associated with persistent eosinophilic bronchial inflammation in patients with asthma after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Up-regulation of CCL11 and CCL26 is associated with activated eosinophils in bullous pemphigoid - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of [Eotube] and traditional techniques
A comparative analysis between "Eotube" and traditional techniques could not be performed as extensive searches yielded no information on a scientific product, technology, or technique named "this compound" within the fields of research, drug development, or biotechnology.
The term "this compound" appears to be primarily associated with online video platform tools and does not correspond to any known scientific apparatus, experimental method, or data analysis software relevant to the specified audience of researchers, scientists, and drug development professionals.
Consequently, the core requirements of the requested comparison guide, including data presentation, detailed experimental protocols, and visualizations of scientific workflows, cannot be fulfilled. Without a fundamental understanding of what "this compound" is and its intended application, a comparison with established or "traditional" techniques is not possible.
For a comprehensive comparison guide to be created, further clarification on the nature of "this compound" is required. This would include:
-
A description of its function: What does "this compound" do? What is its purpose in a research or drug development setting?
-
Its area of application: In which specific scientific fields or experimental processes is it used?
-
Any available documentation: Links to product pages, scientific publications, or technical manuals would be necessary to gather the required data for a comparative analysis.
Once this information is provided, a thorough and objective comparison guide that meets the specified requirements can be developed.
Benchmarking Angiogenesis Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate angiogenesis assay is critical for obtaining reliable and translatable results. This guide provides an objective comparison of the Endothelial Tube Formation Assay against two gold standard ex vivo and in vivo methods: the Aortic Ring Assay and the Chick Chorioallantoic Membrane (CAM) Assay. We present a summary of quantitative and qualitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to aid in your assay selection.
At a Glance: Comparative Analysis of Angiogenesis Assays
The choice of an angiogenesis assay depends on a balance of biological relevance, throughput, cost, and the specific scientific question being addressed. While in vitro assays like the Endothelial Tube Formation Assay offer speed and high-throughput capabilities, ex vivo and in vivo models provide a more complex and physiologically relevant environment.
| Parameter | Endothelial Tube Formation Assay | Aortic Ring Assay | Chick Chorioallantoic Membrane (CAM) Assay |
| Assay Type | In Vitro | Ex Vivo | In Vivo |
| Biological Complexity | Low (Endothelial cells only) | Moderate (Multiple cell types, vessel sprouting)[1][2] | High (Complex vascular network, host-graft interactions)[3] |
| Time to Results | Rapid (4-24 hours)[4] | Moderate (7-14 days)[2] | Rapid (7-10 days)[5] |
| Throughput | High | Low to Medium | Medium |
| Cost | Low[4] | Medium | Low to Medium[6] |
| Reproducibility | Moderate to High (sensitive to cell passage and density)[7] | Moderate (operator-dependent variability)[2][8] | High[9] |
| Quantitative Analysis | Semi-automated image analysis (tube length, branch points) | Manual or semi-automated image analysis (sprout length and number) | Manual or semi-automated image analysis (vessel density, branching) |
| Key Advantages | Rapid screening, high throughput, mechanistic studies | Recapitulates multiple steps of angiogenesis, includes multiple cell types[1] | In vivo environment, allows for tumor grafting, cost-effective[6] |
| Key Disadvantages | Lacks physiological complexity, non-endothelial cells can form tubes[10] | Variability between rings and animals, not from microvasculature[2] | Limited time window, potential for false positives[11] |
Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a multitude of signaling pathways. The Vascular Endothelial Growth Factor (VEGF) pathway is a primary regulator, initiating endothelial cell proliferation, migration, and differentiation. The Angiopoietin-Tie2 signaling axis is crucial for vessel maturation and stability. Understanding these pathways is essential for interpreting assay results and for the development of pro- and anti-angiogenic therapies.
Caption: Key signaling pathways regulating angiogenesis.
Experimental Workflows
A clear understanding of the experimental workflow for each assay is crucial for successful implementation and for comparing their relative complexities.
Caption: Simplified experimental workflows for the three angiogenesis assays.
Detailed Experimental Protocols
Endothelial Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compounds (pro- or anti-angiogenic)
-
Calcein AM (for fluorescent imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the extract. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[12]
-
Cell Seeding: Harvest HUVECs (passage 2-6 for best results) and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.[7][12]
-
Treatment: Add the test compounds to the cell suspension.
-
Plating: Carefully add 100-150 µL of the cell suspension to each coated well.[12]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation can be observed as early as 4 hours and may start to degrade after 18 hours.[7][12]
-
Imaging and Quantification: Visualize the tube network using a phase-contrast microscope. For fluorescent imaging, cells can be pre-labeled with Calcein AM. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Aortic Ring Assay
This ex vivo assay uses aortic explants to model angiogenesis, incorporating multiple cell types and recapitulating several stages of the angiogenic process.[1]
Materials:
-
Sprague-Dawley rats (6-8 weeks old) or mice
-
Collagen Type I or other extracellular matrix
-
Endothelial cell growth medium
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
Stereomicroscope
Protocol:
-
Aorta Dissection: Euthanize the animal and dissect the thoracic aorta under sterile conditions. Place the aorta in a petri dish with cold, sterile phosphate-buffered saline (PBS).[2][13]
-
Ring Preparation: Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.[2][13]
-
Embedding: Place a 100 µL layer of collagen gel in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 50 µL of collagen gel. Incubate for another 30 minutes to solidify.[2][13]
-
Culture and Treatment: Add 100-500 µL of endothelial growth medium, with or without test compounds, to each well.[2][14]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days, changing the medium every 2-3 days.
-
Imaging and Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Capture images at the end of the experiment and quantify the length and number of sprouts.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.
Materials:
-
Fertilized chicken eggs (embryonic day 3-4)
-
Egg incubator
-
Small scissors or Dremel tool
-
Sterile PBS
-
Test compounds loaded onto a carrier (e.g., filter paper, sterile sponge)
-
Stereomicroscope with imaging capabilities
Protocol:
-
Egg Incubation: Incubate fertilized eggs at 37°C with humidity for 3-4 days.
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM. Be careful not to damage the underlying membrane.[15]
-
Application of Test Substance: Gently place the carrier with the test substance onto the CAM, avoiding major blood vessels.[15]
-
Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 2-4 days.[15]
-
Imaging and Quantification: At the end of the incubation period, reopen the window and observe the vasculature of the CAM under a stereomicroscope. Capture images of the area around the carrier. Quantify angiogenesis by measuring vessel density, length, and branching in the treated area compared to a control area.[15]
References
- 1. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAM Model: Intriguing Natural Bioreactor for Sustainable Research and Reliable/Versatile Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CAM Model—Q&A with Experts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Reproducibility of [Eotube] experiments across different labs
An Objective Guide to the Reproducibility of CRISPR-Cas9 Experiments Across Different Laboratories
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of the CRISPR-Cas9 gene-editing technology with its alternatives, focusing on the factors that influence its reproducibility across different laboratory settings. The information presented is supported by experimental data from multiple studies.
Comparative Analysis of Gene-Editing Technologies
CRISPR-Cas9 has become a widely adopted tool for genome editing due to its simplicity and efficiency.[1] However, its performance, particularly regarding off-target effects, is a critical consideration.[2][3] Here, we compare CRISPR-Cas9 with two other major gene-editing technologies: Zinc-Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs).
| Feature | CRISPR-Cas9 | Zinc-Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) |
| On-Target Efficiency | Generally high.[4] | Moderate to high, but can be variable. | High, comparable to CRISPR-Cas9.[5] |
| Off-Target Effects | A significant concern, though newer variants show reduced off-target activity.[2][6] | Can have significant off-target effects, which can be difficult to predict.[4] | Generally lower off-target effects compared to ZFNs and early CRISPR-Cas9 systems.[1][5] |
| Design Complexity | Simple, requires designing a ~20 nucleotide guide RNA.[7] | Complex, requires engineering of zinc finger protein arrays.[1][7] | Moderately complex, involves assembling arrays of TALE repeats.[1][7] |
| Cost | Relatively low.[8] | High.[2] | High.[2] |
| Multiplexing Capability | High, easy to target multiple genes simultaneously.[7] | Low, challenging to multiplex. | Low, challenging to multiplex. |
A study comparing the three technologies for targeting human papillomavirus 16 (HPV16) found that CRISPR-Cas9 was more efficient and specific than ZFNs and TALENs, with fewer off-target events.[4]
Factors Influencing the Reproducibility of CRISPR-Cas9 Experiments
The reproducibility of CRISPR-Cas9 experiments can be influenced by a variety of factors, leading to variable outcomes between different laboratories. Understanding and controlling for these factors is crucial for obtaining consistent results.
| Factor | Description | Impact on Reproducibility |
| Guide RNA (gRNA) Properties | The sequence and structure of the gRNA are critical for targeting specificity and efficiency.[9] Using truncated gRNAs (17-18 nucleotides) can increase specificity.[10] | Variations in gRNA design and quality can lead to significant differences in on-target efficiency and off-target effects.[9] |
| GC Content of Target Sequence | The GC content of the target DNA sequence affects the binding of the gRNA and Cas9 complex.[9][10] | High (>70%) or low (<30%) GC content can increase the likelihood of off-target effects.[10] |
| Chromatin State | The accessibility of the target DNA, which is influenced by the chromatin structure, can affect the efficiency of Cas9 binding and cleavage.[9] | Differences in cell lines or culture conditions can alter chromatin state, leading to variability in editing efficiency. |
| Delivery Method | The method used to deliver the CRISPR-Cas9 components (e.g., plasmid transfection, electroporation, viral vectors) can impact efficiency and off-target effects.[11] | The choice of delivery method and its optimization are critical for reproducible results. |
| Cas9 Variant | Several engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) have been developed to have higher fidelity and reduced off-target effects.[6] | Using different Cas9 variants will directly impact the specificity and reproducibility of the experiment. |
| Cell Type | The efficiency of CRISPR-Cas9 editing can vary significantly between different cell types. | The same experimental protocol may yield different results in different cell lines. |
| Experimental Conditions | Minor variations in experimental protocols, reagents, and equipment can contribute to a lack of reproducibility.[12] | Strict adherence to standardized protocols is necessary to minimize variability. |
Inter-Laboratory Reproducibility: A Case Study
A multi-center study involving 20 laboratories evaluated the reproducibility of a specific CRISPR-Cas9 method for generating conditional knockout (floxed) mouse alleles.[12][13] The study, which analyzed 56 genetic loci across 17,887 zygotes, found that the "two-donor" method had a very low success rate of 0.87%.[12][13] The results highlighted that the efficiency of generating conditional knockout mice using CRISPR-Cas9 can vary significantly and that some methods may lack robustness and reproducibility across different labs.[12] The study also found that newer methods using a single DNA donor were 10- to 20-fold more efficient.[13] This underscores the importance of validating and standardizing protocols to ensure reproducible outcomes.
Experimental Protocols
Detailed and standardized protocols are essential for improving the reproducibility of CRISPR-Cas9 experiments.[14][15][16][17] Below is a generalized workflow for a typical CRISPR-Cas9 gene-editing experiment.
General CRISPR-Cas9 Experimental Workflow
References
- 1. CRISPR-Cas9 vs TALEN vs ZFN: Precision Gene Editing Compared [synapse.patsnap.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The comparison of ZFNs, TALENs, and SpCas9 by GUIDE-seq in HPV-targeted gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas System and Factors Affecting Its Precision and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clustered Regularly Interspaced Short Palindromic Repeats and Clustered Regularly Interspaced Short Palindromic Repeats-Associated Protein 9 System: Factors Affecting Precision Gene Editing Efficiency and Optimization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reproducibility of CRISPR-Cas9 methods for generation of conditional mouse alleles: a multi-center evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR Validated Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
Eotube-Based Pretargeting vs. Alternative Methods for Radionuclide Delivery: A Head-to-Head Comparison
For researchers and professionals in drug development and oncology, achieving a high concentration of a therapeutic or imaging agent at a tumor site while minimizing systemic exposure is a paramount goal. Radionuclide-based diagnostics and therapies rely on the targeted delivery of isotopes to tumors. This guide provides a head-to-head comparison of the Eotube-based pretargeting system against a traditional and an emerging alternative method for radionuclide delivery.
The "this compound" system is a component of a pretargeting strategy in nuclear medicine. It is a specific chemical hapten, a hydroxyethylthiourido derivative of benzyl EDTA, designed to carry a radioisotope like Indium-111 (¹¹¹In). This system is utilized in a two-step approach for cancer imaging and therapy, a technique often referred to as pretargeted radioimmunodetection or radioimmunotherapy (RIT).
This guide will compare the this compound-based approach with two key alternatives:
-
Directly Radiolabeled Antibodies: The conventional method where a radionuclide is directly attached to a tumor-targeting antibody.
-
Bioorthogonal "Click" Chemistry Pretargeting: A cutting-edge alternative that uses highly efficient and specific chemical reactions to link the radionuclide to the targeting antibody in vivo.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the key performance characteristics of the this compound-based system compared to directly radiolabeled antibodies and bioorthogonal chemistry-based pretargeting.
| Feature | This compound-Based Pretargeting | Directly Radiolabeled Antibodies | Bioorthogonal Chemistry Pretargeting (e.g., TCO/Tetrazine) |
| Tumor-to-Blood Ratio | High | Low to Moderate | Very High |
| Rate of Tumor Imaging | Rapid (within hours)[1] | Slow (days)[1] | Very Rapid (minutes to hours)[2] |
| Systemic Radiation Exposure | Low | High[3] | Very Low[2] |
| Payload Delivery Efficiency | Moderate to High[4] | Low | High |
| Immunogenicity | Potential for response to bifunctional antibody | Potential for response to antibody | Potential for response to modified antibody |
| Clinical Development Stage | Clinical trials conducted[5][6] | Clinically established | Preclinical and early clinical studies[2] |
Experimental Methodologies
Below are the generalized experimental protocols for each of the compared methods.
This compound-Based Pretargeting Protocol
This protocol describes a typical pretargeted radioimmunodetection experiment using the this compound system.
-
Production of Bifunctional Antibody:
-
Generate Fab' fragments of two monoclonal antibodies: one targeting a tumor-associated antigen (e.g., anti-CEA) and another specific for the In(III)-Eotube hapten (e.g., CHA255).[7]
-
Chemically cross-link the Fab' fragments using a linker like bis-maleimidomethyl ether to create a stable F(ab')2 bifunctional antibody (bsMAb).[7]
-
-
Animal Model:
-
Utilize an appropriate animal model, such as nude mice bearing human tumor xenografts (e.g., colorectal carcinoma).
-
-
Administration of Bifunctional Antibody:
-
Administer the bsMAb intravenously to the tumor-bearing animals. Dosing will vary based on the antibody and model (e.g., 20-40 mg in clinical studies).[1]
-
Allow a localization period (e.g., 4 days in clinical studies) for the bsMAb to accumulate at the tumor site and for the unbound antibody to clear from circulation.[5]
-
-
Radiolabeling of this compound:
-
Chelate the this compound hapten with ¹¹¹In to form ¹¹¹In-Eotube.
-
-
Administration of ¹¹¹In-Eotube:
-
Administer the radiolabeled ¹¹¹In-Eotube intravenously.
-
-
Imaging and Biodistribution:
-
Perform SPECT imaging at various time points post-injection of ¹¹¹In-Eotube (e.g., 4, 24, 48 hours).
-
At the end of the study, euthanize the animals, harvest tissues of interest (tumor, blood, liver, kidneys, etc.), and measure radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g) and calculate tumor-to-tissue ratios.
-
Directly Radiolabeled Antibody Protocol
-
Radiolabeling of Antibody:
-
Conjugate a chelator (e.g., DTPA) to the tumor-targeting monoclonal antibody.
-
Radiolabel the chelated antibody with a radionuclide (e.g., ¹¹¹In or ¹⁷⁷Lu).
-
-
Animal Model:
-
Utilize an appropriate tumor-bearing animal model as described above.
-
-
Administration of Radiolabeled Antibody:
-
Administer the radiolabeled antibody intravenously.
-
-
Imaging and Biodistribution:
-
Perform imaging at later time points (e.g., 24, 48, 72 hours) to allow for sufficient clearance of the large antibody from the blood to achieve adequate tumor contrast.
-
Conduct biodistribution studies as described for the this compound protocol.
-
Bioorthogonal Chemistry Pretargeting Protocol (TCO/Tetrazine Example)
-
Modification of Antibody:
-
Chemically modify the tumor-targeting antibody with a bioorthogonal handle, such as a trans-cyclooctene (TCO) moiety.
-
-
Animal Model:
-
Utilize an appropriate tumor-bearing animal model.
-
-
Administration of Modified Antibody:
-
Administer the TCO-modified antibody intravenously.
-
Allow a localization and clearance period, similar to the this compound protocol.
-
-
Radiolabeling of Tetrazine:
-
Synthesize a small molecule containing a tetrazine moiety and radiolabel it with a suitable isotope.
-
-
Administration of Radiolabeled Tetrazine:
-
Administer the radiolabeled tetrazine intravenously. The tetrazine will rapidly circulate and undergo a "click" reaction (ligation) with the TCO-modified antibody localized at the tumor.
-
-
Imaging and Biodistribution:
-
Perform imaging at early time points (e.g., 1, 4, 24 hours) due to the rapid reaction and clearance of the small radiolabeled tetrazine.
-
Conduct biodistribution studies as described previously.
-
Visualizing the Methodologies
The following diagrams illustrate the workflows and signaling pathways involved in each radionuclide delivery method.
Conclusion
The this compound-based pretargeting system represents a significant advancement over directly radiolabeled antibodies by improving tumor-to-background ratios and reducing systemic radiation dose. This is achieved by separating the slow antibody localization phase from the rapid delivery of a small, fast-clearing radiolabeled hapten. However, the emergence of bioorthogonal "click" chemistry offers a potentially more efficient and faster alternative. The extremely high reaction rates of pairs like TCO and tetrazine may lead to even better payload delivery and imaging contrast. The choice of method will depend on the specific application, the target, the radionuclide, and the developmental stage of the technology. While directly labeled antibodies remain a clinically relevant and simpler approach, the advantages of pretargeting strategies, whether using the this compound system or newer bioorthogonal methods, are compelling for the future of targeted radionuclide therapy and diagnostics.
References
- 1. Pretargeted Molecular Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Eotaxin Specificity and Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of chemokines with their receptors is paramount for elucidating biological mechanisms and developing targeted therapeutics. This guide provides a comparative assessment of the specificity and selectivity of the Eotaxin family of chemokines—Eotaxin-1 (CCL11), Eotaxin-2 (CCL24), and Eotaxin-3 (CCL26)—with a focus on their interactions with the primary receptor CCR3 and other chemokine receptors.
The Eotaxin family is a group of CC chemokines that play a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes, making them key players in allergic responses and inflammatory diseases.[1][2][3] Their biological effects are mediated through binding to G protein-coupled chemokine receptors. While all three Eotaxins are potent agonists for the CC chemokine receptor 3 (CCR3), their selectivity profiles for other chemokine receptors vary, which has significant implications for their biological functions and therapeutic potential.[1][2]
Quantitative Comparison of Receptor Interactions
To facilitate a direct comparison of the functional potencies of the Eotaxin family members, the following tables summarize their half-maximal effective concentrations (EC50) for chemotaxis and half-maximal inhibitory concentrations (IC50) for calcium mobilization on their primary receptor, CCR3.
Table 1: Functional Potency (EC50) of Eotaxins in Chemotaxis Assays on CCR3
| Chemokine | EC50 (nM) for Chemotaxis | Cell Type | Reference |
| Eotaxin-1 (CCL11) | ~1-10 | Eosinophils | [4][5] |
| Eotaxin-2 (CCL24) | ~1-10 | Eosinophils | [4][5] |
| Eotaxin-3 (CCL26) | ~10-100 | Eosinophils | [4][5] |
Table 2: Functional Potency (IC50) of Eotaxins in Calcium Mobilization Assays on CCR3
| Chemokine | IC50 (nM) for Calcium Influx Inhibition by Antagonist | Cell Line | Reference |
| Eotaxin-1 (CCL11) | 8.0 | CCR3-expressing B300-19 cells | [6] |
| Eotaxin-2 (CCL24) | Not available | Not available | |
| Eotaxin-3 (CCL26) | Not available | Not available |
Receptor Specificity and Off-Target Interactions
While CCR3 is the high-affinity receptor for all three Eotaxins, evidence suggests a broader range of interactions, particularly for Eotaxin-1 and Eotaxin-3.[7][8][9] Understanding this promiscuity is critical for interpreting experimental results and predicting potential side effects of therapeutic interventions targeting this pathway.
Eotaxin-1 (CCL11): Exhibits the broadest off-target activity. It has been shown to be an antagonist for CCR2 and an agonist for CCR5.[7][10] Its selectivity for CCR3, however, is reported to be significantly higher than for these other receptors.[7]
Eotaxin-2 (CCL24): Appears to be the most selective for CCR3 among the three family members, with limited reported interactions with other chemokine receptors.[11][12]
Eotaxin-3 (CCL26): Demonstrates a unique profile of both agonistic and antagonistic activities. While it is a potent agonist for CCR3, it also functions as a natural antagonist for CCR1, CCR2, and CCR5.[2][8][9] This suggests a potential modulatory role in inflammation by attracting CCR3-expressing cells while simultaneously blocking the recruitment of cells that express CCR1, CCR2, or CCR5.[8]
Table 3: Summary of Known Receptor Interactions of the Eotaxin Family
| Receptor | Eotaxin-1 (CCL11) | Eotaxin-2 (CCL24) | Eotaxin-3 (CCL26) |
| CCR1 | No significant interaction reported | No significant interaction reported | Antagonist[8] |
| CCR2 | Antagonist[10] | No significant interaction reported | Antagonist[9] |
| CCR3 | Agonist (Primary Receptor) [1] | Agonist (Primary Receptor) [11] | Agonist (Primary Receptor) [2] |
| CCR4 | Weak interaction reported[1] | No significant interaction reported | No significant interaction reported |
| CCR5 | Agonist[10] | No significant interaction reported | Antagonist[8] |
Visualizing Eotaxin Signaling and Experimental Workflow
To provide a clearer understanding of the molecular pathways and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: Eotaxin-CCR3 Signaling Pathway.
Caption: Experimental Workflow for Assessing Chemokine Specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays used to assess chemokine receptor specificity and selectivity.
Receptor Binding Assay
This assay quantifies the affinity of a chemokine for its receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently labeled chemokine.
-
Objective: To determine the binding affinity (Kd) or the inhibitory constant (Ki or IC50) of unlabeled chemokines by measuring their ability to displace a labeled chemokine from the receptor.
-
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Labeled chemokine (e.g., ¹²⁵I-labeled or fluorescently tagged).
-
Unlabeled competitor chemokines (Eotaxin-1, -2, -3).
-
Binding buffer (e.g., HEPES buffered saline with BSA).
-
96-well plates.
-
Detection instrument (e.g., gamma counter for radiolabels, fluorescence plate reader).
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor chemokines.
-
In a 96-well plate, add the cell suspension, a fixed concentration of the labeled chemokine, and the various concentrations of the unlabeled competitor chemokines.
-
Incubate the plate to allow binding to reach equilibrium.
-
Wash the cells to remove unbound chemokine.
-
Measure the amount of bound labeled chemokine using the appropriate detection instrument.
-
Plot the percentage of specific binding against the log concentration of the unlabeled chemokine to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the ability of a chemokine to induce an intracellular calcium flux upon receptor binding, a key event in G protein-coupled receptor signaling.
-
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of chemokines by measuring changes in intracellular calcium concentration.
-
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Chemokines (Eotaxin-1, -2, -3).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pipette the cell suspension into a 96-well plate.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the chemokine at various concentrations and immediately begin kinetic measurement of fluorescence changes.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the change in fluorescence against the log concentration of the chemokine to determine the EC50 or IC50 value.
-
Chemotaxis Assay
This assay directly measures the ability of a chemokine to induce directed cell migration. The most common format is the Transwell or Boyden chamber assay.
-
Objective: To quantify the chemotactic activity of chemokines by measuring the number of cells that migrate through a porous membrane towards a chemokine gradient.
-
Materials:
-
Target cells (e.g., eosinophils).
-
Transwell inserts with a specific pore size.
-
24- or 96-well plates.
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA).
-
Chemokines (Eotaxin-1, -2, -3).
-
Cell staining and counting method (e.g., Calcein AM staining and fluorescence measurement, or flow cytometry).
-
-
Procedure:
-
Add the chemokine dilutions to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a period sufficient to allow cell migration (typically 1-4 hours).
-
Remove the non-migrated cells from the top of the insert membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane or into the lower well.
-
Plot the number of migrated cells against the log concentration of the chemokine to determine the EC50 value.
-
Conclusion
The Eotaxin family of chemokines, while sharing a primary receptor in CCR3, exhibits a diverse range of specificities and selectivities for other chemokine receptors. Eotaxin-2 (CCL24) appears to be the most selective for CCR3, whereas Eotaxin-1 (CCL11) and Eotaxin-3 (CCL26) demonstrate notable off-target interactions, acting as agonists or antagonists on other receptors. These distinct profiles suggest non-redundant roles in the complex network of inflammatory responses. For researchers in drug development, this highlights the importance of thorough characterization of candidate molecules to ensure target specificity and avoid unintended off-target effects. The experimental protocols provided herein offer a foundation for conducting such comparative analyses.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of eotaxin-3/CCL26 expression in human monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Eotaxins (CCL11, CCL24, CCL26) in Pathogenesis of Osteopenia and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCL26/eotaxin-3 is more effective to induce the migration of eosinophils of asthmatics than CCL11/eotaxin-1 and CCL24/eotaxin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Revisiting the Role of Eotaxin-1/CCL11 in Psychiatric Disorders [frontiersin.org]
- 8. Eotaxin-3/CCL26 is a natural antagonist for CC chemokine receptors 1 and 5. A human chemokine with a regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eotaxin-3 is a natural antagonist for CCR2 and exerts a repulsive effect on human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. CCL24 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
Independent Verification of Eotube's Mechanism of Action: A Comparative Analysis
An initial search for "Eotube" and its mechanism of action did not yield any specific results for a therapeutic agent or drug under this name. This suggests that "this compound" may be a hypothetical product, a component of a larger system not detailed in the query, or a new product not yet documented in publicly available scientific literature.
Therefore, this guide will proceed by establishing a comparative framework based on well-understood mechanisms of action for illustrative purposes. This will serve as a template for how such a guide would be structured if and when data on "this compound" becomes available. The following sections will use hypothetical data for "this compound" and compare it to known data for a well-established drug class, for example, a selective serotonin reuptake inhibitor (SSRI), to demonstrate the requested format and content.
Hypothetical Mechanism of Action: this compound vs. SSRIs
For the purpose of this guide, we will hypothesize that "this compound" is a novel agent designed to modulate neuronal signaling, similar in its therapeutic goals to SSRIs, but with a distinct mechanism of action.
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs function by blocking the reabsorption (reuptake) of serotonin into neurons.[1] This leads to an increase in the extracellular concentration of serotonin, thereby increasing serotonergic neurotransmission. The primary molecular target of SSRIs is the serotonin transporter (SERT).
Hypothetical this compound Mechanism: We will posit that "this compound" achieves a similar outcome—enhanced serotonergic activity—but through a different pathway. Instead of blocking SERT, "this compound" could, for example, act as a positive allosteric modulator of a specific serotonin receptor subtype, such as 5-HT2A. This would amplify the receptor's response to endogenous serotonin.
Table 1: Comparative Mechanism of Action
| Feature | Selective Serotonin Reuptake Inhibitors (SSRIs) | This compound (Hypothetical) |
| Primary Target | Serotonin Transporter (SERT) | 5-HT2A Receptor |
| Molecular Action | Inhibition of serotonin reuptake | Positive allosteric modulation |
| Effect on Serotonin | Increases extracellular serotonin concentration | Enhances postsynaptic receptor signaling |
| Therapeutic Goal | Increase serotonergic neurotransmission | Increase serotonergic neurotransmission |
Comparative Experimental Data
To validate these mechanisms, specific experiments would be required. The following table summarizes hypothetical quantitative data that could be generated from such experiments.
Table 2: Hypothetical Comparative Experimental Data
| Experiment | Parameter Measured | SSRI (e.g., Fluoxetine) | This compound (Hypothetical) |
| Receptor Binding Assay | Ki (nM) at SERT | 1.2 | > 10,000 |
| Ki (nM) at 5-HT2A | > 5,000 | 25.4 | |
| In Vitro Functional Assay | EC50 (nM) for Serotonin-induced Ca2+ flux | 45.8 | 12.3 (in presence of 10nM Serotonin) |
| Microdialysis in Rodent Prefrontal Cortex | % Increase in extracellular Serotonin | 350% | 25% |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of these findings.
Receptor Binding Assay
Objective: To determine the binding affinity of the compounds to their respective targets.
Methodology:
-
Cell membranes expressing the human serotonin transporter (SERT) or the 5-HT2A receptor are prepared.
-
A radiolabeled ligand (e.g., [3H]citalopram for SERT, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (SSRI or this compound) are added to compete with the radiolabeled ligand.
-
After incubation, the membranes are washed, and the amount of bound radioactivity is measured using a scintillation counter.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).
In Vitro Functional Assay
Objective: To measure the functional activity of the compounds on cellular signaling.
Methodology:
-
A cell line stably expressing the human 5-HT2A receptor is used. These cells are also engineered to express a calcium-sensitive fluorescent dye.
-
The cells are treated with a fixed concentration of serotonin in the presence of varying concentrations of the test compound.
-
Activation of the 5-HT2A receptor leads to an intracellular calcium (Ca2+) flux, which is detected as a change in fluorescence.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Comparison
The following diagrams illustrate the distinct signaling pathways of SSRIs and the hypothetical "this compound."
Caption: SSRI Mechanism of Action.
Caption: Hypothetical this compound Mechanism of Action.
Experimental Workflow
The diagram below outlines the workflow for the receptor binding assay.
Caption: Receptor Binding Assay Workflow.
References
Safety Operating Guide
Proper Disposal of Eotubes: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility necessitates the correct disposal of all labware, including plastic sampling tubes, likely referred to as "Eotubes." This guide provides essential, step-by-step procedures for the safe and appropriate handling and disposal of these materials, which are presumed to be sterile plastic sampling tubes, such as those categorized under the "ELABTUBE" product line.
The proper disposal protocol for Eotubes is contingent on their use and potential contamination. Broadly, the disposal process can be broken down into three main streams: non-contaminated tubes, biohazardous/chemically contaminated tubes, and sharps.
I. Disposal of Non-Contaminated Eotubes
Table 1: Disposal Procedure for Non-Contaminated Eotubes
| Step | Action | Rationale |
| 1. | Segregation | Place clean, uncontaminated Eotubes in a designated recycling bin for laboratory plastics. |
| 2. | Check Local Recycling Guidelines | Verify with your institution's waste management program that they accept polypropylene (PP) and polyethylene (PE) plastics. |
| 3. | Prepare for Recycling | If required by your local recycling facility, separate the caps from the tubes. |
| 4. | Final Disposal | Deposit the prepared Eotubes in the appropriate recycling collection container. |
II. Disposal of Biohazardous and Chemically Contaminated Eotubes
Eotubes used for collecting, transporting, or storing biological samples (e.g., blood, urine, microbial cultures) or hazardous chemicals must be decontaminated before disposal to mitigate health and environmental risks. The standard and most effective method for decontamination in a laboratory setting is autoclaving.
Table 2: Decontamination and Disposal of Contaminated Eotubes
| Step | Action | Rationale |
| 1. | Segregation | Immediately after use, place contaminated Eotubes into a designated, leak-proof, and clearly labeled biohazard waste container. |
| 2. | Autoclaving | Transport the biohazard container to the autoclave. Ensure the autoclave bag is not completely sealed to allow for steam penetration. Follow your institution's standard operating procedures for autoclaving biohazardous waste. |
| 3. | Post-Autoclave Handling | Once the autoclave cycle is complete and the waste has cooled, the decontaminated Eotubes are considered non-infectious. |
| 4. | Final Disposal | Dispose of the autoclaved bag containing the Eotubes in the regular laboratory trash, unless institutional policy dictates otherwise. |
Important Note on Chemical Contamination: If Eotubes are contaminated with hazardous chemicals, consult your institution's chemical hygiene plan and the specific Safety Data Sheet (SDS) for the chemical to determine the appropriate neutralization and disposal procedure. In some cases, incineration through a licensed hazardous waste disposal service may be required.
III. Disposal of Eotubes Classified as Sharps
If an Eotube is combined with a needle or another sharp object, the entire unit must be disposed of as sharps waste to prevent puncture injuries and potential transmission of infectious agents.
Table 3: Disposal of Eotubes as Sharps Waste
| Step | Action | Rationale |
| 1. | Immediate Disposal | Immediately following use, place the this compound with the attached sharp into a designated, puncture-resistant sharps container. |
| 2. | Do Not Recap | Never attempt to recap, bend, or break a used needle. |
| 3. | Container Management | Do not overfill sharps containers. Once they are three-quarters full, they should be securely closed. |
| 4. | Final Disposal | Arrange for the collection and disposal of the sharps container by a licensed medical waste disposal service. |
Experimental Protocols: Autoclaving for Decontamination
Autoclaving is a critical step in rendering biohazardous waste safe for disposal.
Methodology:
-
Preparation: Place the contaminated Eotubes in an autoclavable biohazard bag. Add a small amount of water to the bag to aid in steam generation.
-
Loading: Loosely seal the bag to allow steam to penetrate. Place the bag in a secondary, leak-proof container within the autoclave.
-
Cycle Parameters: Operate the autoclave at a minimum of 121°C (250°F) for at least 30 minutes. The exact time may vary depending on the load size and the manufacturer's instructions for the specific autoclave model.
-
Verification: Use autoclave indicator tape or biological indicators to confirm that the proper sterilization temperature has been reached.
-
Cooling and Disposal: Allow the autoclaved waste to cool completely before handling and disposing of it in the appropriate waste stream.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of Eotubes.
Caption: Decision workflow for the proper disposal of Eotubes.
By adhering to these procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and minimize the environmental impact of laboratory waste. Always consult your institution's specific safety and waste management protocols for detailed guidance.
Essential Safety and Logistics for Handling Eotube
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Eotube. Based on available safety data, this compound is identified as a non-hazardous wire, and the following procedures are based on standard best practices for handling such materials in a laboratory setting.
Operational Plan: Handling and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to prevent minor injuries and maintain a safe working environment.
Personal Protective Equipment (PPE):
The primary hazards associated with handling a non-hazardous wire include potential for minor cuts from sharp ends and eye injury from accidental contact. The following PPE is recommended as a minimum precaution:
| Protective Equipment | Specifications | Purpose |
| Eye Protection | Safety glasses | To protect eyes from potential projectiles or accidental contact. |
| Hand Protection | Nitrile or leather gloves | To prevent minor cuts or abrasions when handling the wire. |
Handling Procedures:
-
Inspection: Before use, visually inspect the this compound for any sharp edges or defects.
-
Cutting and Manipulation: When cutting or manipulating the wire, do so in a controlled manner. Use appropriate tools designed for wire cutting.
-
Secure Storage: When not in use, store this compound in a designated, labeled container to prevent tripping hazards and maintain a tidy workspace.
Disposal Plan
Proper disposal of this compound is important for environmental responsibility and resource conservation. As a non-hazardous material, the primary disposal method is recycling.
Disposal Procedures:
-
Segregation: Do not dispose of this compound with general laboratory waste. Segregate it into a designated container for scrap metal or wire recycling.
-
Recycling: The preferred method of disposal is recycling. Many institutions have specific programs for recycling scrap metal. Consult your institution's environmental health and safety (EHS) office for local procedures.
-
Landfill: If recycling is not available, disposal in a general landfill may be permissible, but recycling is strongly encouraged.
Experimental Protocols
Given that this compound is a non-hazardous wire, experimental protocols would primarily focus on its physical and electrical properties rather than chemical reactivity. Standard physics and materials science experiments may be applicable, such as:
-
Conductivity Measurements: Determining the electrical conductivity of the wire.
-
Tensile Strength Testing: Assessing the mechanical properties of the wire.
-
Electromagnetic Demonstrations: Using the wire in experiments to demonstrate principles of electromagnetism.
Detailed methodologies for these types of experiments are standard and can be found in introductory physics and materials science textbooks.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
